Padanamide A
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(3S)-N-[(2S,3S,4S)-5-[[(3S)-1-carbamoyl-2-oxopyrrolidin-3-yl]amino]-3-hydroxy-4-methyl-5-oxo-1-phenylpentan-2-yl]-2-[(2R,3R)-3-hydroxy-2-[(2-methoxyacetyl)amino]-4-methylpentanoyl]diazinane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H47N7O9/c1-17(2)25(40)24(36-23(39)16-47-4)30(45)38-22(11-8-13-33-38)28(43)35-21(15-19-9-6-5-7-10-19)26(41)18(3)27(42)34-20-12-14-37(29(20)44)31(32)46/h5-7,9-10,17-18,20-22,24-26,33,40-41H,8,11-16H2,1-4H3,(H2,32,46)(H,34,42)(H,35,43)(H,36,39)/t18-,20-,21-,22-,24+,25+,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYPOIKGUHHBAU-DYTCPEOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)N1C(CCCN1)C(=O)NC(CC2=CC=CC=C2)C(C(C)C(=O)NC3CCN(C3=O)C(=O)N)O)NC(=O)COC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCNN2C(=O)[C@@H]([C@@H](C(C)C)O)NC(=O)COC)O)C(=O)N[C@H]3CCN(C3=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H47N7O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Origin of Padanamide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Padanamide A is a highly modified linear tetrapeptide of microbial origin with demonstrated bioactivity interfering with amino acid biosynthesis. This technical guide provides a comprehensive overview of the origin of this compound, detailing the producing organism, its geographical source, and the methodologies for its isolation and characterization. Furthermore, it delves into the elucidated mechanism of action, providing a detailed signaling pathway and the experimental procedures used for its discovery. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Discovery and Producing Organism
This compound was discovered as a natural product produced by a marine actinomycete, Streptomyces sp. isolate RJA2928.[1] The producing organism was isolated from a marine sediment sample collected in the passage of Padana Nahua, located in Papua New Guinea.[1] The initial investigation was prompted by the potent activity of the crude organic extract from laboratory cultures of this strain against methicillin-resistant Staphylococcus aureus (MRSA).[1] However, bioassay-guided fractionation revealed that the primary antimicrobial activity was attributable to the known natural product 1-O-methyl-30-acetyl nigericin.[1] Subsequent NMR-guided purification of fractions devoid of antibacterial activity led to the isolation of two novel, highly modified tetrapeptides, designated as this compound and Padanamide B.[1]
Fermentation and Isolation
Culture Conditions
The production of this compound was achieved through solid-phase fermentation of Streptomyces sp. RJA2928. The bacterium was cultured as lawns on a solid agar marine medium. The cultures were incubated at room temperature for a period of 14 days.
Extraction and Purification Protocol
The following protocol outlines the steps for the extraction and purification of this compound from the solid cultures of Streptomyces sp. RJA2928:
-
Harvesting and Extraction: The combined cells and agar medium were mechanically disrupted by cutting them into small squares. This material was then subjected to repeated extraction with ethyl acetate (EtOAc) to isolate the organic-soluble secondary metabolites.
-
Solvent Partitioning: The crude EtOAc extract was concentrated under reduced pressure to yield a gummy brown residue. This residue was then partitioned between EtOAc and water (H₂O) to separate compounds based on their polarity. The EtOAc soluble fraction, containing this compound, was retained for further purification.
-
Chromatographic Purification: A multi-step chromatographic process was employed to purify this compound from the complex mixture:
-
Size-Exclusion Chromatography: The EtOAc soluble material was first fractionated using Sephadex LH-20 chromatography.
-
Silica Gel Chromatography: Further separation was achieved on an open column with a step-gradient of silica gel.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): The final purification to yield pure this compound was performed using reversed-phase HPLC.
-
Structural Elucidation
The structure of this compound was elucidated through a combination of high-resolution mass spectrometry and extensive nuclear magnetic resonance (NMR) spectroscopy.
| Analytical Technique | Observation | Interpretation |
| HRESIMS | [M + Na]⁺ ion at m/z 684.3328 | Molecular formula of C₃₁H₄₇N₇O₉, indicating 12 degrees of unsaturation. |
| ¹H, ¹³C, COSY, HSQC, HMBC, and ¹⁵N HSQC NMR | Detailed analysis of 1D and 2D NMR spectra | Identified the presence of four amino acid residues, including non-proteinogenic and highly modified units. The connectivity of these residues was established through correlation spectroscopy. |
Quantitative Data
The fermentation and purification process yielded a quantifiable amount of this compound.
| Parameter | Value | Reference |
| Yield of pure this compound | 72 mg | |
| Yield of pure Padanamide B | 11 mg |
Biological Activity and Mechanism of Action
Chemical Genomics Analysis
The biological activity of this compound was investigated using a chemical genomics approach with the budding yeast, Saccharomyces cerevisiae, as a model organism. This methodology involves screening a collection of yeast deletion mutants for hypersensitivity to a bioactive compound, thereby identifying genes and pathways that are essential for survival in the presence of the compound.
Inhibition of Amino Acid Biosynthesis
Chemical genomics profiling revealed that yeast mutants with deletions in genes related to cysteine and methionine biosynthesis were particularly sensitive to this compound. This finding strongly suggested that this compound's mechanism of action involves the inhibition of this specific metabolic pathway. Further experiments confirmed that the growth inhibition caused by this compound in minimal media could be partially rescued by the addition of cysteine or methionine, with methionine showing a more significant recovery effect.
Cysteine and Methionine Biosynthesis Pathway in S. cerevisiae
The following diagram illustrates the key steps in the cysteine and methionine biosynthesis pathway in Saccharomyces cerevisiae, which is the target of this compound.
Experimental Protocols
Chemical Genomics Screen in Saccharomyces cerevisiae
The following is a generalized protocol for a chemical genomics screen, adapted for the investigation of this compound's mode of action.
-
Yeast Deletion Mutant Array: A comprehensive collection of S. cerevisiae single-gene deletion mutants is arrayed in a high-density format (e.g., 384-well plates).
-
Compound Treatment: The yeast mutants are grown on solid or in liquid media containing a sub-lethal concentration of this compound. A control set is grown in the presence of the solvent vehicle alone.
-
Growth Measurement: The growth of each mutant strain is monitored over time. For solid media, this is typically done by measuring colony size from digital images. For liquid cultures, optical density is measured.
-
Data Analysis: The growth of each mutant in the presence of this compound is compared to its growth in the control condition. Strains that exhibit a significant growth defect in the presence of the compound are identified as "sensitive."
-
Pathway Analysis: The set of sensitive mutants is analyzed to identify enrichment for genes in specific biological pathways or cellular processes, thereby revealing the compound's likely mechanism of action.
Biosynthesis of this compound
To date, the biosynthetic gene cluster (BGC) responsible for the production of this compound in Streptomyces sp. RJA2928 has not been reported in the scientific literature. The highly modified and non-proteinogenic nature of its constituent amino acids suggests a complex biosynthetic pathway, likely involving non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery, along with various tailoring enzymes. The elucidation of this BGC would be a valuable next step in understanding and potentially engineering the production of this unique natural product.
Conclusion
This compound is a marine-derived microbial natural product with a unique chemical structure and an interesting biological activity targeting amino acid metabolism in yeast. This guide has summarized the key information regarding its origin, isolation, and mechanism of action, providing a foundation for further research and development. The full elucidation of its biosynthetic pathway remains a compelling area for future investigation.
References
Discovery of Padanamide A: A Technical Guide to a Novel Tetrapeptide from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activity of Padanamide A, a highly modified linear tetrapeptide. Isolated from a marine sediment-derived Streptomyces sp., this compound exhibits interesting biological properties, including cytotoxicity and a potential mode of action involving the inhibition of sulfur amino acid biosynthesis. This document details the experimental protocols utilized in its discovery and characterization, presents all available quantitative data in a structured format, and provides visual representations of key experimental workflows and the proposed mechanism of action to facilitate a comprehensive understanding for research and drug development purposes.
Introduction
The marine environment is a vast and largely untapped reservoir of microbial diversity, offering a promising frontier for the discovery of novel bioactive secondary metabolites.[1] Microorganisms, particularly those from the genus Streptomyces, are renowned for their ability to produce a wide array of structurally unique and biologically active compounds.[1] In the continuous search for new therapeutic agents, a program focused on microorganisms from marine habitats led to the investigation of a Streptomyces sp. (isolate RJA2928) obtained from a marine sediment collected near Padana Nahua, Papua New Guinea.[1]
Initial screening of the crude organic extracts from laboratory cultures of this Streptomyces sp. revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] While bioassay-guided fractionation identified the known antibiotic 1-O-methyl-30-acetyl nigericin as the primary antimicrobial agent, further NMR-guided purification of fractions devoid of antibacterial activity led to the isolation of two novel, highly modified linear tetrapeptides: this compound and Padanamide B.[1]
This compound is notable for its unique structure, which is composed entirely of non-proteinogenic amino acid residues. This guide will focus on the technical details of the discovery and characterization of this compound.
Experimental Protocols
Fermentation and Extraction
The production of this compound was achieved through solid-phase fermentation of Streptomyces sp. RJA2928.
Protocol:
-
Strain Cultivation: Streptomyces sp. RJA2928 was grown as lawns on solid agar marine medium at room temperature for 14 days.
-
Extraction: The combined cells and agar medium were sectioned into small squares and subjected to repeated extraction with ethyl acetate (EtOAc).
-
Concentration: The resulting EtOAc extracts were concentrated under vacuum to yield a crude brown residue.
-
Liquid-Liquid Partitioning: The crude residue was then partitioned between EtOAc and water to separate compounds based on polarity.
Isolation and Purification
A multi-step chromatographic process was employed for the purification of this compound from the EtOAc-soluble fraction of the crude extract.
Protocol:
-
Size-Exclusion Chromatography: The EtOAc-soluble material was first fractionated using Sephadex LH-20 chromatography.
-
Silica Gel Chromatography: Further separation was achieved by open-column, step-gradient silica gel chromatography.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to yield pure this compound was accomplished using reversed-phase HPLC.
Structure Elucidation
The chemical structure of this compound was determined through a combination of mass spectrometry and extensive nuclear magnetic resonance (NMR) spectroscopy.
Methodologies:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was used to determine the molecular formula of this compound.
-
Multidimensional NMR Spectroscopy: A suite of NMR experiments, including 1H, 13C, gCOSY, gHSQC, gNHSQC, gNlrHMQC, and gHMBC, were utilized to establish the connectivity and sequence of the amino acid residues.
Biological Activity and Mode of Action Analysis
The biological effects of this compound were investigated through cytotoxicity assays and a chemical genomics approach to elucidate its mechanism of action.
Protocols:
-
Cytotoxicity Assay: The cytotoxic activity of this compound was evaluated against Jurkat T lymphocyte cells (ATCC TIB-152).
-
Chemical Genomics Profiling: A chemical genomics analysis was performed using a collection of Saccharomyces cerevisiae deletion mutants to identify gene deletions that confer hypersensitivity to this compound. This was achieved using a modified barcode sequencing assay.
-
Minimal Media Assays: To validate the findings from the chemical genomics screen, growth recovery experiments were conducted in minimal media lacking specific amino acids.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C31H47N7O9 | |
| [M+Na]+ (HRESIMS) | m/z 684.3328 | |
| Appearance | Optically active viscous oil |
Cytotoxicity Data
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | Jurkat T lymphocyte | ≈ 60 | |
| Padanamide B | Jurkat T lymphocyte | 20 |
Biological Activity and Proposed Mechanism of Action
This compound demonstrated moderate cytotoxic activity against Jurkat T lymphocyte cells, with an IC50 value of approximately 60 µg/mL. To investigate its mechanism of action, a chemical genomics approach was employed using the yeast Saccharomyces cerevisiae as a model organism. This unbiased, whole-cell assay identified that yeast strains with deletions in genes related to sulfur amino acid biosynthesis were particularly sensitive to this compound.
The chemical genomic profile of this compound showed a significant correlation with the genetic interaction profile of the CYS4 deletion mutant. CYS4 encodes cystathionine beta-synthase, a key enzyme in the cysteine biosynthesis pathway. This correlation was largely driven by the genes AAH1 and MET32, the latter being a transcription factor that regulates genes involved in methionine biosynthesis.
Further experiments in minimal media confirmed these findings. The growth inhibitory effect of this compound was more pronounced in media lacking cysteine and methionine. Supplementation with either cysteine or methionine partially rescued this growth inhibition, with methionine showing a more significant recovery effect. These results strongly suggest that this compound's mode of action involves the inhibition of cysteine and methionine biosynthesis or the cellular response to these amino acids.
Putative Biosynthesis of this compound Precursors
This compound is a non-ribosomally synthesized peptide composed of several unusual building blocks. The biosynthesis of such non-proteinogenic amino acids in Streptomyces often involves dedicated biosynthetic gene clusters encoding specialized enzymes.
-
Piperazic Acid (Pip): The biosynthesis of piperazic acid, a non-proteinogenic amino acid, is known to proceed from L-ornithine. The pathway involves an ornithine oxygenase that converts L-ornithine to N5-OH-L-ornithine, followed by a piperazate synthase that catalyzes the cyclization to form piperazic acid.
The biosynthetic pathways for the other unique residues in this compound, 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp) and 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc), have not yet been elucidated. It is hypothesized that their formation also involves a series of enzymatic modifications of common amino acid or polyketide precursors, orchestrated by a dedicated non-ribosomal peptide synthetase (NRPS) and tailoring enzymes.
Visualizations
Experimental Workflow for the Discovery of this compound
Caption: Workflow for the discovery and characterization of this compound.
Proposed Mechanism of Action of this compound in S. cerevisiae
Caption: Proposed inhibition of sulfur amino acid biosynthesis by this compound.
Conclusion
The discovery of this compound from a marine-derived Streptomyces sp. highlights the continued potential of marine microorganisms as a source of novel chemical entities. Its unique structure, composed of non-proteinogenic amino acids, and its interesting biological activity, particularly its potential interference with sulfur amino acid biosynthesis, make it a compelling subject for further investigation. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers interested in exploring the therapeutic potential of this compound and its analogs, as well as for those investigating novel biosynthetic pathways and mechanisms of action. Further studies are warranted to fully elucidate the biosynthetic gene cluster responsible for its production and to precisely identify its molecular target(s).
References
Unraveling the Molecular Architecture of Padanamide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Padanamide A is a highly modified linear tetrapeptide first isolated from a marine sediment-derived Streptomyces sp.[1]. As a natural product with intriguing biological activity, the elucidation of its complex chemical structure was a critical step in understanding its therapeutic potential. This technical guide provides an in-depth overview of the methodologies and data that led to the definitive structural assignment of this compound, including its total synthesis. Furthermore, it explores the current understanding of its mode of action, offering insights for future drug development endeavors.
Isolation and Initial Characterization
This compound was first isolated from the culture of a Streptomyces sp. (isolate RJA2928) obtained from marine sediment collected in Papua New Guinea[1]. The producing organism was cultured on solid agar marine medium, and the resulting biomass was extracted to yield a crude extract.
Experimental Protocol: Isolation of this compound
-
Fermentation: The Streptomyces sp. was grown on a solid agar marine medium for 14 days at room temperature[1].
-
Extraction: The agar and microbial cells were diced and repeatedly extracted with ethyl acetate (EtOAc). The resulting organic extracts were combined and concentrated under reduced pressure[1].
-
Liquid-Liquid Partitioning: The crude extract was partitioned between EtOAc and water to separate compounds based on polarity[1].
-
Chromatographic Purification: The EtOAc-soluble fraction was subjected to further purification. NMR-guided High-Performance Liquid Chromatography (HPLC) was employed to isolate the pure this compound.
Initial characterization of the purified this compound, an optically active viscous oil, was performed using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). This analysis revealed a prominent [M + Na]⁺ ion, which established the molecular formula as C₃₁H₄₇N₇O₉.
Spectroscopic Data and Structural Elucidation
The planar structure of this compound was determined through a comprehensive analysis of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopic data.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, which were crucial for identifying the constituent amino acid residues and their connectivity.
Table 1: ¹H NMR Data for this compound (in DMSO-d₆)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Maa-2 | 3.85 | s | |
| Maa-3 | 3.28 | s | |
| Hleu-2 | 4.31 | dd | 9.0, 4.5 |
| Hleu-3 | 3.89 | m | |
| Hleu-4 | 1.55 | m | |
| Hleu-5 | 0.85 | d | 6.5 |
| Hleu-5' | 0.82 | d | 6.5 |
| Pip-2 | 4.01 | m | |
| Pip-3 | 1.85, 2.15 | m | |
| Pip-4 | 2.95, 3.25 | m | |
| Pip-5 | 1.75, 2.05 | m | |
| Ahmpp-2 | 2.75 | m | |
| Ahmpp-3 | 4.15 | d | 9.0 |
| Ahmpp-4 | 3.95 | m | |
| Ahmpp-5 | 2.85, 3.05 | m | |
| Ahmpp-Ph | 7.20-7.35 | m | |
| Ahmpp-Me | 1.05 | d | 7.0 |
| Aopc-3 | 2.25, 2.55 | m | |
| Aopc-4 | 3.55 | m | |
| Aopc-5 | 3.44, 3.71 | m | |
| Aopc-NH₂ | 7.42, 7.73 | s |
Table 2: ¹³C NMR Data for this compound (in DMSO-d₆)
| Position | δC (ppm) |
| Maa-1 | 170.5 |
| Maa-2 | 78.5 |
| Maa-3 | 58.8 |
| Hleu-1 | 172.1 |
| Hleu-2 | 56.5 |
| Hleu-3 | 70.2 |
| Hleu-4 | 40.1 |
| Hleu-5 | 24.5 |
| Hleu-5' | 21.8 |
| Pip-1 | 168.9 |
| Pip-2 | 59.5 |
| Pip-3 | 28.7 |
| Pip-4 | 45.3 |
| Pip-5 | 22.1 |
| Ahmpp-1 | 174.2 |
| Ahmpp-2 | 45.1 |
| Ahmpp-3 | 75.3 |
| Ahmpp-4 | 58.2 |
| Ahmpp-5 | 38.9 |
| Ahmpp-Ph-C1 | 139.5 |
| Ahmpp-Ph-C2,6 | 129.3 |
| Ahmpp-Ph-C3,5 | 128.4 |
| Ahmpp-Ph-C4 | 126.2 |
| Ahmpp-Me | 12.5 |
| Aopc-1 | 175.8 |
| Aopc-2 | 172.3 |
| Aopc-3 | 30.1 |
| Aopc-4 | 55.4 |
| Aopc-5 | 42.6 |
| Aopc-6 | 152.7 |
Identification of Constituent Residues
Detailed analysis of the NMR data, including COSY, HSQC, and HMBC experiments, allowed for the identification of five distinct structural fragments:
-
2-methoxyacetic acid (Maa)
-
3-hydroxyleucine (Hleu)
-
Piperazic acid (Pip)
-
4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp)
-
3-amino-2-oxopyrrolidine-1-carboxamide (Aopc)
The connectivity of these residues was established through key HMBC correlations between adjacent units, revealing the linear tetrapeptide nature of this compound.
Determination of Absolute Configuration
The absolute stereochemistry of the chiral centers in this compound was determined by chemical degradation followed by chromatographic analysis.
-
Acid Hydrolysis: this compound was hydrolyzed using 6 M HCl to break the amide bonds and liberate the constituent amino acid residues.
-
Derivatization: The resulting hydrolysate was derivatized with 1-fluoro-2,4-dinitrobenzene (Marfey's reagent).
-
HPLC Analysis: The derivatized products were separated by reversed-phase HPLC and their retention times were compared to those of authentic standards, allowing for the assignment of the absolute configuration of the stereocenters.
Confirmation of Structure by Total Synthesis
The proposed structure of this compound was unequivocally confirmed through its total synthesis. This process not only validated the structural elucidation but also provided a scalable route for the production of this compound and its analogs for further biological evaluation. The synthetic strategy involved the sequential coupling of the constituent amino acid residues, followed by appropriate protecting group manipulations.
Biological Activity and Proposed Mechanism of Action
This compound has demonstrated interesting biological activities. It exhibits weak cytotoxicity against Jurkat T lymphocyte cells. More significantly, a chemical genomics analysis using Saccharomyces cerevisiae deletion mutants suggested that this compound may inhibit the biosynthesis of the sulfur-containing amino acids, cysteine and methionine. This hypothesis is supported by the observation that the growth inhibition caused by this compound in yeast can be partially rescued by the addition of cysteine or methionine to the growth medium. The chemical genomics profile of this compound showed a significant overlap with the genetic interaction profile of a CYS4 deletion mutant, further implicating the cysteine biosynthesis pathway as a potential target. CYS4 encodes for cystathionine beta-synthase, a key enzyme in this pathway.
Proposed Signaling Pathway Inhibition
The following diagram illustrates the cysteine and methionine biosynthesis pathway in Saccharomyces cerevisiae, highlighting the potential points of inhibition by this compound based on the available genomic data.
Caption: Proposed inhibition of the cysteine biosynthesis pathway by this compound.
Workflow of this compound Structure Elucidation
The logical progression from isolation to the final confirmed structure of this compound is summarized in the following workflow diagram.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The chemical structure of this compound was successfully elucidated through a combination of modern spectroscopic techniques, chemical degradation, and ultimately confirmed by total synthesis. The identification of its unique constituent amino acid residues and their sequence provides a foundation for understanding its biosynthesis and biological activity. The preliminary evidence suggesting the inhibition of cysteine and methionine biosynthesis as its mode of action opens new avenues for the development of novel antimicrobial or anticancer agents. Further research into the specific molecular interactions between this compound and its cellular targets will be crucial for realizing its full therapeutic potential.
References
Unraveling the Assembly Line: The Quest for Padanamide A Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
Padanamide A, a highly modified linear tetrapeptide first isolated from a marine sediment-derived Streptomyces sp. (RJA2928), has garnered interest for its unusual structure and biological activity.[1][2] Notably, it is composed entirely of non-proteinogenic amino acid residues.[1] Chemical genomics studies have suggested that this compound may inhibit cysteine and methionine biosynthesis pathways in yeast, pointing to a unique mode of action.[1][2] Despite these intriguing findings, the biosynthetic pathway responsible for the production of this complex natural product remains an uncharted area of scientific inquiry. This guide addresses the current knowledge gap and provides a forward-looking perspective on the methodologies that could be employed to elucidate the biosynthesis of this compound.
Current State of Knowledge: A Mystery to Unfold
As of late 2025, the biosynthetic gene cluster (BGC), the enzymatic machinery, and the specific precursor molecules involved in the assembly of this compound have not been reported in publicly available scientific literature. The producing organism, a Streptomyces species, is known for its prolific capacity to synthesize complex secondary metabolites, often through the action of large, multi-modular enzymes such as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). Given the tetrapeptide nature of this compound, it is highly probable that its biosynthesis is orchestrated by an NRPS or a hybrid NRPS/PKS system. However, without experimental evidence, the precise genetic and biochemical blueprint remains speculative.
A Roadmap to Elucidation: Potential Experimental Strategies
For researchers aiming to uncover the biosynthetic pathway of this compound, a multi-pronged approach combining genomics, molecular biology, and analytical chemistry will be essential. The following sections outline potential experimental workflows and methodologies that could be adopted.
Genome Mining for the this compound Biosynthetic Gene Cluster
The first crucial step is the identification of the BGC responsible for this compound synthesis. This can be achieved through sequencing the genome of the producing strain, Streptomyces sp. RJA2928, followed by bioinformatic analysis.
Experimental Protocol: Whole Genome Sequencing and Bioinformatic Analysis
-
Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of Streptomyces sp. RJA2928 using established protocols for actinomycetes.
-
Genome Sequencing: The isolated gDNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to generate a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis: The assembled genome will be analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Natural Product Gene Clusters) to identify putative secondary metabolite BGCs.
-
Candidate Gene Cluster Identification: The identified BGCs will be manually inspected for the presence of genes encoding NRPS or hybrid NRPS/PKS machinery. The domain architecture of the putative NRPS modules will be analyzed to predict the incorporated amino acid building blocks, which can then be compared to the known structure of this compound.
The logical workflow for identifying the candidate BGC is depicted in the following diagram:
Functional Characterization of the Candidate BGC
Once a candidate BGC is identified, its role in this compound biosynthesis must be experimentally validated. This is typically achieved through gene knockout studies and heterologous expression.
Experimental Protocol: Gene Knockout via CRISPR-Cas9
-
Construct Design: A CRISPR-Cas9 system will be designed to target a key gene within the candidate BGC, such as an NRPS gene, for inactivation.
-
Transformation: The CRISPR-Cas9 machinery will be introduced into Streptomyces sp. RJA2928 via conjugation or protoplast transformation.
-
Mutant Selection and Verification: Mutants will be selected, and successful gene knockout will be verified by PCR and sequencing.
-
Metabolite Analysis: The wild-type and mutant strains will be cultivated under production conditions, and their metabolic profiles will be compared using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolishment of this compound production in the mutant.
Experimental Protocol: Heterologous Expression
-
BGC Cloning: The entire candidate BGC will be cloned from the genomic DNA of Streptomyces sp. RJA2928 into an expression vector.
-
Host Strain Selection: A suitable heterologous host, such as a well-characterized Streptomyces strain (e.g., S. coelicolor or S. albus), will be chosen.
-
Transformation and Expression: The expression vector containing the BGC will be introduced into the heterologous host.
-
Metabolite Analysis: The transformed host will be cultivated, and the culture extracts will be analyzed by HPLC-MS for the production of this compound.
The logical relationship between these functional characterization methods is illustrated below:
Future Perspectives: Deciphering the Enzymatic Cascade
Following the successful identification and validation of the this compound BGC, the next phase of research would involve the detailed biochemical characterization of the encoded enzymes. This would include in vitro reconstitution of the biosynthetic pathway, determination of enzyme kinetics, and elucidation of the catalytic mechanisms of any unusual tailoring enzymes. This endeavor would not only provide a complete picture of this compound biosynthesis but could also open avenues for the bioengineering of novel, structurally diverse analogs with potentially improved therapeutic properties.
Conclusion
The biosynthesis of this compound represents a compelling scientific puzzle. While the path to its elucidation is challenging, the application of modern genomic and molecular biology techniques provides a clear and achievable strategy. The knowledge gained from such studies will not only be of fundamental scientific importance but will also provide the tools for the sustainable production and diversification of this intriguing natural product, with potential applications in drug discovery and development.
References
- 1. Padanamides A and B, Highly Modified Linear Tetrapeptides Produced in Culture by a Streptomyces sp. Isolated from a Marine Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Padanamides A and B, highly modified linear tetrapeptides produced in culture by a Streptomyces sp. isolated from a marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Padanamide A: A Technical Guide to a Modified Linear Tetrapeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Padanamide A is a naturally occurring, highly modified linear tetrapeptide isolated from a marine sediment-derived Streptomyces species. Its unique structure, devoid of proteinogenic amino acids, and its selective biological activity have garnered interest within the scientific community. This technical guide provides a comprehensive overview of this compound, detailing its structure, biosynthesis, mechanism of action, and biological activities. Special emphasis is placed on the experimental protocols for its isolation, total synthesis, and biological evaluation, alongside a quantitative summary of its cytotoxic effects. Visual diagrams are provided to illustrate key pathways and experimental workflows, offering a valuable resource for researchers investigating novel therapeutic agents.
Introduction
The discovery of novel bioactive compounds from natural sources remains a cornerstone of drug discovery. Marine microorganisms, in particular, represent a vast and largely untapped reservoir of chemical diversity. This compound, a modified linear tetrapeptide, was first isolated from a Streptomyces sp. (isolate RJA2928) cultured from a marine sediment collected in Papua New Guinea[1]. This molecule, along with its analogue Padanamide B, is notable for its composition of non-proteinogenic amino acid residues[1]. Initial biological screening revealed cytotoxic activity for both compounds, with subsequent chemical genomic studies in Saccharomyces cerevisiae pointing towards a unique mechanism of action involving the inhibition of essential amino acid biosynthesis[1]. This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.
Structure and Properties
This compound is a linear tetrapeptide characterized by a complex arrangement of modified amino acid residues. Its molecular formula is C_31H_47N_7O_9[1]. The constituent residues, identified through detailed NMR analysis, include 2-methoxyacetic acid (Maa), 3-hydroxyleucine (Hleu), piperazic acid (Pip), 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp), and 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc)[1]. The complete absence of standard protein amino acids underscores the novelty of this natural product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C_31H_47N_7O_9 | |
| Molecular Weight | 661.75 g/mol | Calculated |
| Appearance | Viscous oil |
Biological Activity and Mechanism of Action
Cytotoxicity
This compound and its analogue, Padanamide B, have demonstrated cytotoxic effects against Jurkat T lymphocyte cells. Notably, Padanamide B exhibits greater potency in this assay.
Table 2: Cytotoxicity of Padanamides A and B against Jurkat T Lymphocyte Cells
| Compound | IC_50 (μg/mL) | Reference |
| This compound | ~60 | |
| Padanamide B | 20 |
Mechanism of Action: Inhibition of Cysteine and Methionine Biosynthesis
Chemical genomics profiling in Saccharomyces cerevisiae has been instrumental in elucidating the mechanism of action of this compound. These studies revealed that yeast deletion mutants in the cysteine and methionine biosynthesis pathways are hypersensitive to this compound. This suggests that this compound inhibits one or more key enzymes in this pathway, leading to a deficiency in these essential sulfur-containing amino acids and subsequent growth inhibition.
The cysteine and methionine biosynthesis pathway in yeast involves a series of enzymatic steps. Based on the chemical genomics data, it is hypothesized that this compound may target enzymes such as cystathionine γ-synthase or cystathionine β-lyase, which are crucial for the conversion of intermediates in the pathway.
Experimental Protocols
Isolation of this compound from Streptomyces sp. RJA2928
The following protocol outlines the isolation and purification of this compound from laboratory cultures of Streptomyces sp. RJA2928.
Methodology:
-
Culturing: Streptomyces sp. RJA2928 is grown as lawns on solid agar marine medium for 14 days at room temperature.
-
Extraction: The combined cells and agar are extracted multiple times with ethyl acetate (EtOAc). The organic extracts are then concentrated under vacuum.
-
Partitioning: The resulting residue is partitioned between EtOAc and water. The EtOAc-soluble fraction is collected for further purification.
-
Chromatography:
-
Sephadex LH-20: The EtOAc fraction is first subjected to size-exclusion chromatography on a Sephadex LH-20 column.
-
Silica Gel: Fractions containing the compounds of interest are then purified by open-column, step-gradient silica gel chromatography.
-
Reversed-Phase HPLC: Final purification is achieved by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Total Synthesis of this compound
The total synthesis of this compound has been successfully achieved, confirming its structure. The detailed experimental procedures, including reaction conditions and characterization of intermediates, can be found in the supplementary information of the corresponding publication. A generalized workflow is presented below.
Jurkat Cell Cytotoxicity Assay
The following is a representative protocol for assessing the cytotoxicity of this compound against Jurkat T lymphocyte cells, based on standard methodologies.
Materials:
-
Jurkat T lymphocyte cells (e.g., ATCC TIB-152)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Jurkat cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: The cell viability reagent is added to each well according to the manufacturer's instructions.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC_50 value is determined.
Chemical Genomics Profiling in Saccharomyces cerevisiae
This protocol provides a general outline for performing chemical genomics profiling with this compound using a yeast deletion mutant library.
Materials:
-
Saccharomyces cerevisiae deletion mutant library (e.g., homozygous diploid collection)
-
Yeast growth medium (e.g., YPD)
-
This compound
-
96-well or 384-well plates
-
Automated plate handling and imaging systems
Procedure:
-
Library Preparation: The yeast deletion mutant library is arrayed onto agar plates.
-
Compound Treatment: The plates are replicated onto new agar plates containing a sub-lethal concentration of this compound. Control plates without the compound are also prepared.
-
Incubation: Plates are incubated at 30°C for 24-48 hours.
-
Data Acquisition: The colony size of each mutant is measured using an automated imaging system.
-
Data Analysis: The growth fitness of each mutant in the presence of this compound is compared to its growth on the control plate. Mutants exhibiting significant growth inhibition are identified as "sensitive" and are further analyzed for pathway enrichment.
Conclusion
This compound represents a fascinating example of the chemical novelty found in marine microorganisms. Its unique structure and specific mode of action, targeting the biosynthesis of essential amino acids, make it a compelling subject for further investigation. This technical guide has provided a detailed overview of the current knowledge surrounding this compound, including its biological activities and the experimental protocols necessary for its study. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and chemical biology, facilitating future research into the therapeutic potential of this intriguing modified linear tetrapeptide.
References
Preliminary Cytotoxicity Screening of Padanamide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Padanamide A, a highly modified linear tetrapeptide isolated from a marine sediment-derived Streptomyces sp., has demonstrated cytotoxic properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and proposing a potential mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this marine natural product.
Introduction
Marine microorganisms are a prolific source of novel secondary metabolites with diverse biological activities, offering promising scaffolds for drug discovery. This compound is a unique tetrapeptide notable for the absence of proteinogenic amino acids in its structure. Preliminary studies have indicated its potential as a cytotoxic agent. This document outlines the initial cytotoxic evaluation of this compound, focusing on its effects on cancer cell lines and its proposed mechanism of action based on chemical genomic profiling.
Quantitative Cytotoxicity Data
The cytotoxic activities of this compound and its analogue, Padanamide B, were evaluated against the human Jurkat T lymphocyte cell line. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| This compound | Jurkat | ≈ 60 | [Not available] |
| Padanamide B | Jurkat | 20 | [Not available] |
| Note: Molar concentration was not provided in the source literature. |
Experimental Protocols
In Vitro Cytotoxicity Assay against Jurkat T Lymphocyte Cells
A colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a standard method for assessing cell viability and cytotoxicity. The following is a generalized protocol that can be adapted for testing this compound against the suspension Jurkat cell line.
Materials:
-
Jurkat T lymphocyte cells (ATCC TIB-152)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Chemical Genomics Profiling in Saccharomyces cerevisiae
A chemical genomics approach using barcoded deletion mutants of Saccharomyces cerevisiae was employed to elucidate the mechanism of action of this compound.[1] This technique identifies gene deletions that confer hypersensitivity or resistance to a compound, thereby providing clues about its cellular targets and pathways.
Principle:
A pooled collection of yeast deletion mutants, each with a unique DNA barcode, is grown in the presence and absence of the test compound. The relative abundance of each mutant is quantified by amplifying and sequencing the barcodes. Mutants that are depleted in the presence of the compound are considered hypersensitive, suggesting that the deleted gene product may be a target of the compound or function in a pathway that is inhibited by the compound.
Generalized Protocol:
-
Yeast Strain and Culture: A drug-hypersensitive S. cerevisiae strain is used. A pooled collection of non-essential gene deletion mutants is grown in rich media.
-
Compound Exposure: The pooled yeast culture is treated with a sub-lethal concentration of this compound. A solvent control is run in parallel.
-
Genomic DNA Extraction: After a period of growth, genomic DNA is extracted from both the treated and control cultures.
-
Barcode Amplification: The unique 20-base pair barcodes are amplified from the genomic DNA using PCR with common priming sites.
-
Next-Generation Sequencing: The amplified barcodes are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequence reads for each barcode are counted and normalized. The abundance of each mutant in the this compound-treated sample is compared to the control. Genes whose deletion leads to a significant decrease in fitness in the presence of this compound are identified.
-
Pathway Analysis: The identified sensitive genes are analyzed for enrichment in specific biological pathways or genetic interaction networks to predict the compound's mode of action.
Mechanism of Action
Inhibition of Cysteine and Methionine Biosynthesis in Yeast
Chemical genomic profiling of this compound in Saccharomyces cerevisiae revealed a significant overlap with the genetic interaction profile of the CYS4 deletion mutant.[1] CYS4 encodes cystathionine β-synthase, an enzyme involved in the biosynthesis of cysteine. This finding suggests that this compound may inhibit the cysteine and methionine biosynthesis pathway.[1] Further experiments showed that the growth inhibition caused by this compound in minimal media could be partially rescued by the addition of cysteine or methionine, with methionine showing a more significant recovery.[1]
Proposed Signaling Pathway in Mammalian Cells (Hypothetical)
While the direct effects of this compound on mammalian cell signaling pathways have not been elucidated, many cytotoxic peptides derived from marine organisms and Streptomyces species induce apoptosis in cancer cells. Based on the common mechanisms of action of such compounds, a hypothetical signaling pathway for this compound-induced cytotoxicity in Jurkat cells is proposed below. This model suggests that this compound may induce mitochondrial-mediated apoptosis.
It is hypothesized that this compound, possibly through interaction with the cell membrane or intracellular targets, triggers a stress response that leads to the activation of the intrinsic apoptotic pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Conclusion and Future Directions
This compound exhibits moderate cytotoxicity against the Jurkat T lymphocyte cell line. Chemical genomics studies in yeast strongly suggest that its mechanism of action involves the inhibition of cysteine and methionine biosynthesis. Further investigation is required to validate this mechanism in mammalian cells and to identify the specific molecular targets of this compound. Elucidating the precise signaling pathways affected by this compound in cancer cells will be crucial for its future development as a potential therapeutic agent. Structure-activity relationship (SAR) studies on analogues of this compound could also lead to the identification of more potent and selective cytotoxic compounds.
References
Padanamide A's Effect on Cysteine and Methionine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Padanamide A, a highly modified linear tetrapeptide isolated from a marine Streptomyces species, has been identified as a potential inhibitor of cysteine and methionine biosynthesis.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from chemical genomics studies in Saccharomyces cerevisiae. The document details the experimental methodologies used to elucidate its biological activity, presents the available data in a structured format, and includes visualizations of the implicated biochemical pathways and experimental workflows. This guide is intended to serve as a resource for researchers investigating this compound as a potential therapeutic agent or as a chemical probe for studying amino acid metabolism.
Introduction
This compound is a natural product with a unique chemical structure, characterized by the absence of proteinogenic amino acids.[1] Initial bioactivity screenings revealed that its related compound, Padanamide B, exhibits cytotoxicity against Jurkat T lymphocyte cells.[1] However, the primary mechanism of action for this compound appears to be distinct, targeting fundamental metabolic pathways.
A pivotal study utilizing a chemical genomics approach with Saccharomyces cerevisiae deletion mutants suggested that this compound's biological activity is linked to the inhibition of cysteine and methionine biosynthesis.[1] This finding is significant as these pathways are essential for cellular growth, protein synthesis, and the production of other critical metabolites. The selective targeting of these pathways could present opportunities for the development of novel antimicrobial or anticancer agents.
This guide will delve into the technical details of the research that has led to our current understanding of this compound's effects on cysteine and methionine metabolism.
Data Presentation: Effects of this compound on S. cerevisiae
The following table summarizes the key findings from the chemical genomics and growth recovery assays performed on S. cerevisiae treated with this compound. It is important to note that specific quantitative data, such as IC50 or Ki values for enzyme inhibition, are not yet available in the published literature.
| Parameter | Observation | Interpretation | Reference |
| Yeast Growth Inhibition | This compound causes slight growth inhibition in a drug-hypersensitive strain of S. cerevisiae. | The compound is bioactive and affects yeast cell proliferation. | |
| Chemical Genomics Profile | Deletion mutants in genes related to cysteine and methionine biosynthesis are hypersensitive to this compound. | Suggests that this compound inhibits one or more steps in the cysteine and/or methionine biosynthesis pathways. | |
| Growth Recovery with Cysteine | Addition of cysteine to the growth medium partially restores the growth of yeast treated with this compound. | The inhibitory effect of this compound can be partially bypassed by supplying the downstream product of the affected pathway. | |
| Growth Recovery with Methionine | Addition of methionine to the growth medium results in a significantly greater recovery of yeast growth compared to cysteine alone. | This suggests that the primary target of this compound may be further downstream in the methionine biosynthesis pathway, or that methionine can be more readily utilized by the cell to overcome the metabolic block. |
Experimental Protocols
The following are detailed, representative protocols for the key experiments that were likely conducted to investigate the effects of this compound.
Yeast Chemical Genomics Screen
This protocol is based on standard methods for high-throughput chemical-genetic screening in Saccharomyces cerevisiae.
Objective: To identify gene deletions that confer hypersensitivity to this compound, thereby revealing its mechanism of action.
Materials:
-
Saccharomyces cerevisiae deletion mutant array (e.g., BY4741 background)
-
Yeast extract-peptone-dextrose (YPD) medium
-
This compound
-
Dimethyl sulfoxide (DMSO) as a solvent control
-
96-well microplates
-
Robotic pinning tool
-
High-resolution scanner or plate reader
Methodology:
-
Strain Preparation: The yeast deletion mutant library, stored in 96-well plates, is thawed. Using a robotic pinning tool, the strains are transferred to fresh 96-well plates containing liquid YPD medium and grown overnight at 30°C to saturation.
-
Plating: The saturated cultures are then pinned onto large format agar plates containing either YPD with a sub-lethal concentration of this compound or YPD with a corresponding concentration of the DMSO solvent control. The sub-lethal concentration of this compound is determined beforehand by dose-response experiments.
-
Incubation: The plates are incubated at 30°C for 24-48 hours, or until colonies are of a suitable size for analysis.
-
Data Acquisition: The plates are imaged using a high-resolution scanner.
-
Data Analysis: The colony sizes of each mutant on the this compound-containing plates are compared to their corresponding colony sizes on the control plates. Strains that exhibit a significant reduction in colony size in the presence of this compound are identified as "hits."
-
Hit Validation: The identity of the hit strains is confirmed by PCR of the unique barcode sequence associated with each gene deletion. The hypersensitivity is then re-tested using serial dilution spot assays.
Yeast Growth Recovery Assay
Objective: To determine if the growth inhibition caused by this compound can be rescued by supplementing the growth medium with cysteine or methionine.
Materials:
-
Wild-type Saccharomyces cerevisiae (e.g., BY4741)
-
Synthetic complete (SC) medium
-
This compound
-
L-cysteine
-
L-methionine
-
96-well microplates
-
Microplate reader
Methodology:
-
Culture Preparation: A starter culture of wild-type yeast is grown overnight in SC medium.
-
Assay Setup: In a 96-well microplate, a serial dilution of this compound is prepared in SC medium. A set of wells is also prepared with SC medium containing a fixed concentration of this compound and supplemented with either L-cysteine or L-methionine at various concentrations. Control wells with no this compound and with only the amino acid supplements are also included.
-
Inoculation: The overnight yeast culture is diluted to a starting OD600 of 0.1 and added to all wells of the microplate.
-
Incubation and Monitoring: The plate is incubated in a microplate reader at 30°C with shaking. The OD600 is measured at regular intervals (e.g., every 15-30 minutes) for 24-48 hours.
-
Data Analysis: Growth curves are generated for each condition. The growth rates and final cell densities are compared between the different treatment groups to assess the extent of growth recovery by cysteine and methionine supplementation.
Visualizations
Signaling Pathways
The following diagrams illustrate the cysteine and methionine biosynthesis pathways in yeast, highlighting the likely point of inhibition by this compound based on the available chemical genomics data.
Caption: Cysteine biosynthesis pathway in yeast.
Caption: Methionine biosynthesis pathway in yeast.
Experimental Workflow
The following diagram illustrates the workflow for the chemical genomics screen used to identify the biological target pathway of this compound.
References
Initial Investigations into the Therapeutic Potential of Padanamide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial scientific investigations into Padanamide A, a novel, highly modified linear tetrapeptide. The document outlines its discovery, biological activity, and early mechanistic insights, presenting the available data in a structured format to facilitate further research and development.
Executive Summary
This compound is a natural product isolated from a marine sediment-derived bacterium, Streptomyces sp. (isolate RJA2928).[1] Initial studies have revealed its cytotoxic activity against human leukemic T cells and have pointed towards a unique mechanism of action involving the inhibition of amino acid biosynthesis.[1][2] This guide consolidates the key findings from these preliminary investigations, including quantitative biological data and detailed experimental methodologies.
Quantitative Biological Data
The initial biological evaluations of this compound focused on its cytotoxic effects and its impact on yeast cell growth. The key quantitative data are summarized below.
| Compound | Cell Line | Assay Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | Jurkat (T lymphocyte) | Cytotoxicity | ~ 60 | ~ 97.4 | [1] |
| Padanamide B | Jurkat (T lymphocyte) | Cytotoxicity | 20 | 32.5 | [1] |
Note: Molar concentrations are estimated based on the molecular weights of this compound (616.7 g/mol ) and Padanamide B (615.7 g/mol ).
Experimental Protocols
The following sections detail the methodologies employed in the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound
This compound was isolated from cultures of Streptomyces sp. (RJA2928) obtained from a marine sediment.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
-
Culturing: Streptomyces sp. (RJA2928) was grown as lawns on a solid agar marine medium at room temperature for 14 days.
-
Extraction: The combined cells and agar were cut into small pieces and repeatedly extracted with ethyl acetate (EtOAc). The resulting organic extracts were concentrated under vacuum.
-
Partitioning: The crude extract was partitioned between ethyl acetate and water.
-
Purification: The ethyl acetate-soluble fraction was subjected to NMR-guided high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic analysis and chemical degradation.
-
Spectroscopic Analysis: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy were used to determine the planar structure of the molecule.
-
Chemical Degradation: To determine the absolute configuration, this compound was subjected to acid hydrolysis using 6M HCl. The resulting amino acid fragments were derivatized with 1-fluoro-2,4-dinitrobenzene (Marfey's reagent) and analyzed by reversed-phase HPLC.
In Vitro Cytotoxicity Assay
The cytotoxic activity of this compound was evaluated against the human Jurkat T lymphocyte cell line.
-
Cell Culture: Jurkat T lymphocyte cells (ATCC TIB-152) were maintained in an appropriate culture medium and conditions.
-
Compound Treatment: Cells were treated with various concentrations of this compound.
-
Viability Assessment: After a specified incubation period, cell viability was assessed using a standard cytotoxicity assay (e.g., MTT, XTT, or similar colorimetric assays) to determine the concentration at which 50% of the cells were non-viable (IC50).
Chemical Genomics Analysis in Saccharomyces cerevisiae
A chemical genomics approach was used to investigate the mechanism of action of this compound using a drug-hypersensitive strain of Saccharomyces cerevisiae.
Logical Workflow for Chemical Genomics Analysis
Caption: Workflow for identifying gene-drug interactions using chemical genomics.
-
Yeast Strain: A drug-hypersensitive strain of S. cerevisiae was used.
-
Screening: A pooled collection of yeast deletion mutants, each containing a unique DNA barcode, was exposed to a sub-lethal concentration of this compound. This allows for the identification of genes that are essential for survival in the presence of the compound.
-
Analysis: After a period of competitive growth, genomic DNA was extracted from the yeast pool. The DNA barcodes were amplified by PCR and quantified using high-throughput sequencing.
-
Hit Identification: Strains (and therefore, the corresponding deleted genes) that showed significantly reduced growth in the presence of this compound compared to a solvent control were identified as "hypersensitive."
Proposed Mechanism of Action
The chemical genomics screen in S. cerevisiae revealed that mutants with deletions in genes related to cysteine and methionine biosynthesis were hypersensitive to this compound. This strongly suggests that this compound's mechanism of action involves the inhibition of this pathway.
Cysteine and Methionine Biosynthesis Pathway
The following diagram illustrates a simplified representation of the cysteine and methionine biosynthesis pathway in yeast and the proposed site of inhibition by this compound.
Caption: Proposed inhibition of the cysteine and methionine biosynthesis pathway.
The results of the chemical genomics study indicated that the addition of cysteine or methionine to the growth medium could partially rescue the growth inhibition caused by this compound, with methionine showing a more significant recovery. This suggests that this compound likely inhibits one or more enzymatic steps in the transsulfuration pathway that converts homocysteine and serine into cysteine and subsequently contributes to the methionine pool.
Conclusion and Future Directions
The initial investigations into this compound have identified it as a novel natural product with cytotoxic activity. The key finding is its proposed mechanism of action: the inhibition of cysteine and methionine biosynthesis. This unique mechanism may present opportunities for developing novel therapeutic agents, particularly in oncology or as antifungal agents.
Future research should focus on:
-
Target Deconvolution: Identifying the specific enzyme(s) within the cysteine and methionine biosynthesis pathway that are inhibited by this compound.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of relevant diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its potency and selectivity.
-
Mammalian Cell Studies: Investigating the effect of this compound on cysteine and methionine metabolism in mammalian cells to better understand its potential for translation to human therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Padanamide A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Padanamide A is a highly modified linear tetrapeptide that was first isolated from a Streptomyces sp. found in marine sediment.[1] It is composed of several non-proteinogenic amino acid residues, including 2-methoxyacetic acid (Maa), 3-hydroxyleucine (Hleu), piperazic acid (Pip), 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp), and 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc).[1] Biological studies have suggested that this compound may inhibit cysteine and methionine biosynthesis.[1] The unique structure and biological activity of this compound make it an interesting target for total synthesis, which can provide access to larger quantities of the natural product for further biological evaluation and the synthesis of analogues for structure-activity relationship studies.
This document provides a detailed protocol for the total synthesis of this compound, based on the first reported total synthesis by Long et al. The synthesis is convergent and relies on the preparation of key fragments that are subsequently coupled to assemble the full linear tetrapeptide.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound and its precursors.
Table 1: Synthesis of Key Fragments
| Step | Intermediate | Starting Material | Reagents and Conditions | Yield (%) |
| 1 | 2 | Commercially available aldehyde | (R)-2-methylpropane-2-sulfinamide, Ti(OEt)₄, THF, rt, 12 h | 95 |
| 2 | 3 | Intermediate 2 | L-Selectride, THF, -78 °C, 2 h | 96 (dr = 98:2) |
| 3 | 4 | Intermediate 3 | TBSCl, imidazole, DCM, rt, 12 h | 98 |
| 4 | 5 | Intermediate 4 | DIBAL-H, DCM, -78 °C, 1 h | 95 |
| 5 | 6 | Intermediate 5 | PPh₃, I₂, imidazole, DCM, rt, 2 h | 92 |
| 6 | 7 | Intermediate 6 | PPh₃, MeCN, 80 °C, 12 h | 98 |
| 7 | 8 | Intermediate 7 | KHMDS, aldehyde, THF, -78 °C, 2 h | 85 (Z:E > 98:2) |
| 8 | 9 | Intermediate 8 | 4 M HCl in 1,4-dioxane, rt, 1 h | 95 |
| 9 | 10 | Intermediate 9 | Boc-L-Phe-OH, HATU, DIPEA, DCM, rt, 12 h | 92 |
| 10 | 11 | Intermediate 10 | TBAF, THF, rt, 2 h | 95 |
| 11 | 12 | Intermediate 11 | Dess-Martin periodinane, DCM, rt, 2 h | 93 |
| 12 | 13 | Intermediate 12 | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, rt, 4 h | 95 |
| 13 | 14 | Commercially available di-tert-butyl iminodicarboxylate | NaH, BnBr, THF, rt, 12 h | 98 |
| 14 | 15 | Intermediate 14 | TFA, DCM, rt, 2 h | 99 |
| 15 | 16 | Intermediate 15 | Chloroacetyl chloride, Et₃N, DCM, 0 °C to rt, 2 h | 96 |
| 16 | 17 | Intermediate 16 | NaH, THF, rt, 2 h | 92 |
| 17 | 18 | Intermediate 17 | H₂, Pd/C, MeOH, rt, 12 h | 99 |
| 18 | 19 | Intermediate 18 | Boc-L-Hleu(OTBS)-OH, HATU, DIPEA, DCM, rt, 12 h | 95 |
| 19 | 20 | Intermediate 19 | TFA, DCM, rt, 2 h | 99 |
| 20 | 21 | Intermediate 20 | Methoxyacetic acid, HATU, DIPEA, DCM, rt, 12 h | 96 |
| 21 | 22 | Commercially available L-glutamine | Boc₂O, Et₃N, MeOH, rt, 12 h | 95 |
| 22 | 23 | Intermediate 22 | CDI, THF, rt, 12 h | 92 |
| 23 | 24 | Intermediate 23 | NH₃ (gas), THF, 0 °C to rt, 12 h | 85 |
| 24 | 25 | Intermediate 24 | TFA, DCM, rt, 2 h | 99 |
Table 2: Final Assembly and Deprotection of this compound
| Step | Product | Reactant 1 | Reactant 2 | Reagents and Conditions | Yield (%) |
| 25 | 26 | Fragment 13 (acid) | Fragment 21 (amine) | HATU, DIPEA, DCM, rt, 12 h | 90 |
| 26 | 27 | Intermediate 26 | TFA, DCM, rt, 2 h | 99 | |
| 27 | This compound | Intermediate 27 | Fragment 25 (amine) | HATU, DIPEA, DCM, rt, 12 h | 88 |
| 28 | Final Product | Protected this compound | HF·Py, pyridine, THF, 0 °C to rt, 12 h | 85 |
Experimental Protocols
A detailed step-by-step protocol for the key stages of the synthesis is provided below.
Synthesis of Fragment 13 (Ahmpp precursor):
-
Preparation of Sulfinamide 2: To a solution of the starting aldehyde (1.0 equiv) in THF, add (R)-2-methylpropane-2-sulfinamide (1.1 equiv) and Ti(OEt)₄ (1.5 equiv). Stir the mixture at room temperature for 12 hours. Quench the reaction with brine and extract with EtOAc. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford sulfinamide 2 .
-
Stereoselective Reduction to Alcohol 3: To a solution of sulfinamide 2 (1.0 equiv) in THF at -78 °C, add L-Selectride (1.5 equiv) dropwise. Stir the reaction at -78 °C for 2 hours. Quench the reaction with saturated NH₄Cl solution and extract with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.
-
Protection of the Alcohol 4: To a solution of alcohol 3 (1.0 equiv) in DCM, add imidazole (1.5 equiv) and TBSCl (1.2 equiv). Stir the mixture at room temperature for 12 hours. Wash the reaction with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the TBS-protected intermediate 4 .
-
Subsequent functional group transformations (5-13): The synthesis of fragment 13 continues through a series of standard organic transformations including DIBAL-H reduction, iodination, phosphonium salt formation, Wittig reaction, deprotection, peptide coupling, another deprotection, oxidation, and a final oxidation to the carboxylic acid.
Synthesis of Fragment 21 (Dipeptide precursor):
-
Synthesis of Piperazic Acid derivative 17: This fragment is synthesized starting from di-tert-butyl iminodicarboxylate through N-benzylation, deprotection, chloroacetylation, and intramolecular cyclization.
-
Peptide couplings and deprotections (18-21): The piperazic acid derivative 18 is sequentially coupled with Boc-L-Hleu(OTBS)-OH and methoxyacetic acid, with intervening deprotection steps, using HATU as the coupling reagent to afford the dipeptide fragment 21 .
Synthesis of Fragment 25 (Aopc precursor):
-
Preparation of Carbamoyl Pyrrolidinone 24: L-glutamine is first Boc-protected, then cyclized using CDI, and subsequently reacted with ammonia gas to form the carbamoyl group.
-
Deprotection to Amine 25: The Boc group of 24 is removed with TFA in DCM to yield the free amine 25 .
Final Assembly and Deprotection of this compound:
-
Coupling of Fragments 13 and 21: The carboxylic acid of fragment 13 is coupled with the amine of fragment 21 using HATU and DIPEA in DCM at room temperature for 12 hours to yield the protected tripeptide 26 .
-
Deprotection of the N-Boc Group: The Boc group of 26 is removed by treatment with TFA in DCM at room temperature for 2 hours to give the free amine 27 .
-
Final Peptide Coupling: The resulting amine 27 is coupled with the amine of fragment 25 under standard HATU/DIPEA conditions to afford the fully protected this compound.
-
Global Deprotection: The final protected tetrapeptide is treated with HF·Py in pyridine/THF at 0 °C to room temperature for 12 hours to remove the TBS and other protecting groups, yielding the final product, this compound. The product is then purified by preparative HPLC.
Visualizations
Diagram 1: Overall Synthetic Workflow for this compound
Caption: Convergent synthetic workflow for this compound.
Diagram 2: Logical Relationship of Key Synthetic Fragments
Caption: Assembly logic of key fragments in this compound synthesis.
References
Padanamide A: Isolation, Purification, and Biological Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Padanamide A is a highly modified linear tetrapeptide natural product with notable biological activity. Isolated from a marine sediment-derived Streptomyces sp. (isolate RJA2928), it represents a class of compounds with potential for therapeutic development.[1][2] A chemical genomics analysis using Saccharomyces cerevisiae deletion mutants has suggested that this compound inhibits cysteine and methionine biosynthesis, or that these amino acids are involved in the yeast's response to the peptide.[1][2] This document provides detailed protocols for the isolation and purification of this compound, summarizes its key chemical data, and illustrates its proposed mechanism of action.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C31H47N7O9 | [2] |
| HRESIMS [M+Na]+ | m/z 684.3328 | |
| Yield | 72 mg | |
| Appearance | Optically active viscous oil |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sp. RJA2928
This protocol describes the cultivation of Streptomyces sp. RJA2928 for the production of this compound.
Materials:
-
Cryopreserved stock of Streptomyces sp. RJA2928
-
Yeast Extract-Malt Extract (YEME) agar plates
-
GS medium (or other suitable production medium)
-
Shaker incubator
-
Sterile flasks
Procedure:
-
Prepare YEME agar plates for initial culture growth.
-
Streak the cryopreserved stock of Streptomyces sp. RJA2928 onto the YEME agar plates.
-
Incubate the plates at 28°C for 7-10 days, or until sufficient sporulation is observed.
-
For seed culture, inoculate a 100 mL Erlenmeyer flask containing 25 mL of GS medium with a loopful of spores from the YEME agar plate.
-
Incubate the seed culture at 28°C in a shaker incubator at 150 rpm for 48 hours.
-
For production, prepare the desired volume of production medium in a suitably sized flask (e.g., 200 mL of medium in a 1 L flask).
-
Inoculate the production medium with a 2.5% (v/v) of the seed culture.
-
Incubate the production culture at 28°C in a shaker incubator at 150 rpm for 8-14 days.
Protocol 2: Extraction of this compound
This protocol details the extraction of this compound from the Streptomyces culture.
Materials:
-
Streptomyces sp. RJA2928 culture from Protocol 1
-
Ethyl acetate (EtOAc)
-
Separating funnel
-
Rotary evaporator
Procedure:
-
Harvest the entire culture (cells and media) from the fermentation.
-
Cut the solid agar culture into small squares.
-
Repeatedly extract the culture with an equal volume of ethyl acetate (EtOAc). For liquid cultures, transfer the supernatant to a separating funnel and perform liquid-liquid extraction with EtOAc.
-
Combine all the EtOAc extracts.
-
Concentrate the combined EtOAc extracts in vacuo using a rotary evaporator to obtain a gummy brown residue.
-
Partition the residue between EtOAc and H2O. The EtOAc soluble material contains this compound.
Protocol 3: Purification of this compound
This protocol outlines the multi-step chromatographic purification of this compound.
Materials:
-
Crude EtOAc extract from Protocol 2
-
Sephadex LH-20 resin
-
Silica gel (for column chromatography)
-
Reversed-phase HPLC column (e.g., C18)
-
Appropriate solvents for each chromatography step
-
Fraction collector
-
HPLC system
Step 1: Sephadex LH-20 Chromatography
-
Swell the Sephadex LH-20 resin in the desired solvent (e.g., methanol) for at least 3 hours.
-
Pack a column with the swollen Sephadex LH-20.
-
Dissolve the crude EtOAc extract in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent and collect fractions.
-
Monitor the fractions (e.g., by TLC or a bioassay if available) to identify those containing this compound.
Step 2: Open Column Step-Gradient Silica Gel Chromatography
-
Pack a column with silica gel.
-
Apply the this compound-containing fractions from the Sephadex LH-20 step to the silica gel column.
-
Elute the column with a step-gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).
-
Collect fractions and monitor for the presence of this compound.
Step 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Pool the fractions containing this compound from the silica gel chromatography and evaporate the solvent.
-
Dissolve the residue in a suitable solvent for HPLC injection (e.g., methanol or acetonitrile/water mixture).
-
Purify the sample using a reversed-phase HPLC column. A typical mobile phase consists of a gradient of acetonitrile in water, often with an additive like 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at an appropriate wavelength (e.g., 210-220 nm for peptide bonds) and collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
Signaling Pathway and Experimental Workflows
Proposed Mechanism of Action of this compound
Chemical genomics studies in Saccharomyces cerevisiae have indicated that this compound likely inhibits the biosynthesis of the sulfur-containing amino acids, cysteine and methionine. The pathway diagram below illustrates the key steps in this biosynthetic pathway in yeast and the proposed point of inhibition by this compound.
Caption: Proposed inhibition of cysteine and methionine biosynthesis by this compound.
Experimental Workflow for Isolation and Purification
The following diagram outlines the overall workflow for the isolation and purification of this compound from Streptomyces sp. RJA2928.
Caption: Workflow for this compound isolation and purification.
References
- 1. Padanamides A and B, highly modified linear tetrapeptides produced in culture by a Streptomyces sp. isolated from a marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Padanamides A and B, Highly Modified Linear Tetrapeptides Produced in Culture by a Streptomyces sp. Isolated from a Marine Sediment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unraveling the Mechanism of Padanamide A using Chemical Genomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing chemical genomics and related methodologies for the study of Padanamide A, a modified linear tetrapeptide with potential cytotoxic activities. The following protocols and data are designed to facilitate the elucidation of its mechanism of action and the identification of its molecular targets.
Quantitative Data Summary
This compound and its analogue, Padanamide B, have demonstrated cytotoxic effects. The following table summarizes the available quantitative data for easy comparison.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Jurkat T lymphocyte cells | Cytotoxicity | ~ 60 µg/mL | [1] |
| Padanamide B | Jurkat T lymphocyte cells | Cytotoxicity | 20 µg/mL | [1] |
Experimental Protocols
Detailed methodologies for key experiments in the chemical genomics study of this compound are provided below.
Chemical Genomics Screen in Saccharomyces cerevisiae
This protocol outlines a chemical genomics screen to identify gene deletions that confer hypersensitivity or resistance to this compound, thereby revealing its potential mode of action.[1]
Principle: A pooled library of S. cerevisiae deletion mutants, each with a unique DNA barcode, is grown in the presence of a sub-lethal concentration of this compound. Changes in the abundance of each mutant strain are quantified by sequencing the DNA barcodes. Genes whose deletion leads to decreased fitness are potential targets or are in pathways affected by the compound.
Protocol:
-
Yeast Deletion Pool Preparation:
-
Obtain a pooled collection of S. cerevisiae heterozygous or homozygous deletion mutants.
-
Culture the pooled library in a rich medium (e.g., YPD) to a mid-logarithmic growth phase.
-
-
This compound Treatment:
-
Determine a sub-lethal concentration of this compound that causes a slight growth inhibition in a drug-hypersensitive yeast strain.[1]
-
Inoculate the pooled yeast deletion library into fresh medium containing either this compound at the pre-determined concentration or a vehicle control (e.g., DMSO).
-
Incubate the cultures for a defined number of generations (e.g., 5-10).
-
-
Genomic DNA Extraction and Barcode Amplification:
-
Harvest the yeast cells from both the treatment and control cultures.
-
Extract genomic DNA from each sample.
-
Amplify the unique barcode sequences from the genomic DNA using PCR with primers that anneal to the common regions flanking the barcodes.
-
-
Next-Generation Sequencing and Data Analysis:
-
Sequence the amplified barcodes using a high-throughput sequencing platform.
-
Align the sequencing reads to a reference barcode database to identify and quantify each mutant strain.
-
Calculate the fitness of each mutant in the presence of this compound relative to the control.
-
Identify genes whose deletion results in a significant fitness defect (hypersensitivity) or a fitness advantage (resistance).
-
-
Bioinformatic Analysis:
-
Perform functional enrichment analysis (e.g., GO term analysis) on the lists of sensitive and resistant genes to identify over-represented biological processes and pathways.
-
Compare the chemical-genetic profile of this compound with a database of genetic interaction profiles to identify similarities with the profiles of known gene mutations.[1]
-
Drug Affinity Responsive Target Stability (DARTS)
This protocol describes the use of DARTS to identify the direct protein target(s) of this compound.
Principle: The binding of a small molecule to its protein target can increase the protein's stability and resistance to proteolysis. DARTS exploits this phenomenon to identify target proteins by comparing the proteolytic digestion patterns of a cell lysate in the presence and absence of the small molecule.
Protocol:
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., Jurkat T cells) and harvest the cells.
-
Lyse the cells in a non-denaturing lysis buffer to obtain a total protein lysate.
-
Determine the protein concentration of the lysate.
-
-
This compound Incubation:
-
Aliquot the cell lysate into multiple tubes.
-
To each aliquot, add this compound at varying concentrations or a vehicle control.
-
Incubate the mixtures at room temperature for a specified time (e.g., 1 hour) to allow for binding.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each lysate-compound mixture. The choice and concentration of the protease should be optimized to achieve partial digestion.
-
Incubate the reactions for a defined period to allow for protein digestion.
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
-
SDS-PAGE and Western Blot Analysis:
-
Separate the digested protein samples on an SDS-PAGE gel.
-
Visualize the protein bands by staining the gel (e.g., with Coomassie Brilliant Blue).
-
Look for protein bands that are present or more intense in the this compound-treated samples compared to the control, indicating protection from proteolysis.
-
If a candidate target is suspected, perform a Western blot using an antibody specific to that protein to confirm its protection.
-
-
Mass Spectrometry for Target Identification:
-
Excise the protected protein band(s) from the SDS-PAGE gel.
-
Perform in-gel tryptic digestion of the protein.
-
Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the protein.
-
Thermal Shift Assay (TSA)
This protocol details the use of TSA to validate the interaction between this compound and a potential target protein.
Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. TSA measures the change in the melting temperature (Tm) of a protein in the presence of a ligand using a fluorescent dye that binds to exposed hydrophobic regions of the unfolding protein.
Protocol:
-
Reagent Preparation:
-
Purify the candidate target protein.
-
Prepare a solution of this compound at various concentrations.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange).
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, mix the purified protein, the fluorescent dye, and either this compound at different concentrations or a vehicle control.
-
Ensure each condition is set up in triplicate.
-
-
Thermal Denaturation and Fluorescence Measurement:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve for each condition.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is unfolded, for the protein alone and in the presence of this compound.
-
A significant increase in the Tm in the presence of this compound indicates a direct binding interaction.
-
Cytotoxicity Assay
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound.
Principle: The cytotoxicity of a compound is assessed by measuring the reduction in cell viability or proliferation after treatment. The MTT assay, which measures the metabolic activity of viable cells, is a common method.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., Jurkat T lymphocyte cells) into a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Treat the cells with different concentrations of this compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key experimental workflows and the putative signaling pathway affected by this compound.
Caption: Workflow for a chemical genomics screen with this compound.
Caption: Experimental workflow for DARTS.
Caption: Putative pathway of this compound action.
References
Application Notes and Protocols for the Structural Analysis of Padanamide A using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Padanamide A is a highly modified linear tetrapeptide of microbial origin, first isolated from a marine sediment-derived Streptomyces sp.[1] This natural product is notable for its structure, which is composed entirely of non-proteinogenic amino acid residues.[1] Chemical genomics analyses have suggested that this compound's biological activity involves the inhibition of cysteine and methionine biosynthesis.[1][2] The unambiguous determination of its complex structure is crucial for understanding its mode of action and for guiding synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such novel natural products in solution.
This document provides detailed application notes and experimental protocols for the structural analysis of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Data Presentation
The structural elucidation of this compound was accomplished through the comprehensive analysis of 1D and 2D NMR data. The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on extensive analysis of COSY, HSQC, and HMBC correlations.
Table 1: ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Position | Residue | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | Maa | 168.4 | - | - |
| 2 | Maa | 69.8 | 3.95 | s |
| 3 | Maa | 58.5 | 3.28 | s |
| 1 | Hleu | 172.3 | - | - |
| NH | Hleu | - | 7.43 | d (8.5) |
| 2 | Hleu | 54.2 | 4.21 | t (8.5) |
| 3 | Hleu | 70.1 | 3.55 | m |
| 4 | Hleu | 38.9 | 1.65 | m |
| 5 | Hleu | 24.5 | 0.85 | d (6.5) |
| 6 | Hleu | 21.8 | 0.83 | d (6.5) |
| 1 | Pip | 170.4 | - | - |
| 2 | Pip | 59.3 | 4.15 | dd (8.0, 3.5) |
| 3 | Pip | 48.7 | 3.10, 2.85 | m |
| 4 | Pip | 25.4 | 1.80, 1.60 | m |
| 5 | Pip | 22.1 | 1.95, 1.45 | m |
| 6 | Pip | 52.1 | 3.35, 3.05 | m |
| 1 | Ahmpp | 174.1 | - | - |
| NH | Ahmpp | - | 7.58 | d (9.0) |
| 2 | Ahmpp | 45.1 | 2.65 | m |
| 3 | Ahmpp | 75.3 | 3.80 | dd (8.0, 2.5) |
| 4 | Ahmpp | 56.9 | 4.35 | m |
| 5 | Ahmpp | 38.2 | 2.80, 2.60 | m |
| 6 (Ph) | Ahmpp | 138.5 | - | - |
| 7, 11 (Ph) | Ahmpp | 129.2 | 7.25 | d (7.5) |
| 8, 10 (Ph) | Ahmpp | 128.0 | 7.20 | t (7.5) |
| 9 (Ph) | Ahmpp | 126.1 | 7.15 | t (7.5) |
| 12 (Me) | Ahmpp | 12.5 | 1.05 | d (7.0) |
| 1 | Aopc | - | - | - |
| 2 | Aopc | 174.5 | - | - |
| NH | Aopc | - | 8.17 | d (3.0) |
| 3 | Aopc | 55.8 | 4.10 | m |
| 4 | Aopc | 28.7 | 2.20, 1.90 | m |
| 5 | Aopc | 41.5 | 3.71, 3.44 | m |
| 6 (Amide) | Aopc | 152.7 | - | - |
| 7 (NH₂) | Aopc | - | 7.73, 7.42 | s, s |
Note: This table is a representative compilation based on the published structure and typical chemical shifts for the constituent amino acid residues as detailed in Williams et al., 2011.[1] Maa = 2-methoxyacetic acid; Hleu = 3-hydroxyleucine; Pip = piperazic acid; Ahmpp = 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid; Aopc = 3-amino-2-oxopyrrolidine-1-carboxamide.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural analysis of this compound are provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
-
Homogenization: Gently vortex the sample to ensure complete dissolution and a homogenous solution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although referencing to the residual solvent peak (DMSO at δH 2.50 ppm and δC 39.52 ppm) is also common practice.
1D NMR Spectroscopy (¹H and ¹³C)
-
Purpose: To determine the proton and carbon environments in the molecule.
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling (zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the reference signal.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
Purpose: To establish connectivity between atoms and build the molecular framework.
-
General Parameters: The spectral widths in both dimensions should be set to encompass all relevant signals observed in the 1D spectra. The number of scans and increments will vary depending on the experiment and desired resolution.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, typically through 2-3 bonds. This helps to establish proton spin systems within each amino acid residue.
-
Pulse Sequence: Standard gradient-selected COSY (cosygpqf).
-
Data Points: 2048 (F2) x 256-512 (F1).
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Sequence: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Data Points: 2048 (F2, ¹H) x 256-512 (F1, ¹³C).
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting the individual amino acid residues and establishing the peptide sequence.
-
Pulse Sequence: Standard gradient-selected HMBC (hmbcgplpndqf).
-
ⁿJ(C,H) Coupling Constant: Optimized for long-range couplings of 8-10 Hz.
-
Data Points: 2048 (F2, ¹H) x 256-512 (F1, ¹³C).
-
-
2D Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform 2D Fourier transformation.
-
Phase and baseline correct the spectrum in both dimensions.
-
Visualizations
The following diagrams illustrate the experimental workflow for the structural elucidation of this compound and its proposed biological pathway.
Caption: Experimental workflow for this compound structural elucidation.
Caption: Proposed biological pathway of this compound.
References
Application Notes and Protocols for the HPLC Purification of Padanamide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Padanamide A is a highly modified linear tetrapeptide produced by a marine-derived Streptomyces sp.[1]. As a natural product with potential biological activity, efficient and reproducible purification methods are essential for its further study and development. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a critical final step in obtaining high-purity this compound. These application notes provide detailed protocols and methods for the successful purification of this compound.
Data Presentation
Table 1: Summary of HPLC Purification Parameters for this compound
| Parameter | Description |
| Chromatography Mode | Reversed-Phase HPLC (RP-HPLC) |
| Column | Wacopak C18, 10 x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (MeCN) with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A typical starting point is a linear gradient from 20% to 80% B over 40 minutes. |
| Flow Rate | A standard flow rate for a 10 mm ID column is 4.0 mL/min. |
| Detection | UV at 214 nm and 280 nm |
| Sample Preparation | The partially purified fraction from prior chromatographic steps (e.g., Sephadex LH-20 and Silica Gel) is dissolved in a minimal amount of the initial mobile phase composition (e.g., 20% MeCN/H₂O with 0.1% TFA). |
Note: The exact gradient, flow rate, and other parameters may require optimization based on the specific HPLC system, column batch, and the purity of the starting material.
Experimental Protocols
Protocol 1: Overall Purification Workflow
This protocol outlines the multi-step process for the isolation and purification of this compound from a crude extract of the producing Streptomyces sp. culture.[1]
1. Extraction:
- The solid agar culture of Streptomyces sp. is extracted with ethyl acetate (EtOAc).
- The EtOAc extract is concentrated to yield a crude residue.
2. Liquid-Liquid Partitioning:
- The crude residue is partitioned between EtOAc and water to remove highly polar impurities.
- The EtOAc layer, containing this compound, is collected and dried.
3. Size-Exclusion Chromatography:
- The dried EtOAc fraction is subjected to chromatography on a Sephadex LH-20 column to separate compounds based on size.
4. Silica Gel Chromatography:
- Fractions containing this compound from the Sephadex LH-20 column are further purified by step-gradient silica gel chromatography.
5. Reversed-Phase HPLC (Final Purification):
- The this compound-containing fractions from silica gel chromatography are subjected to a final purification step using reversed-phase HPLC as detailed in Protocol 2.
Protocol 2: Detailed Reversed-Phase HPLC Method for this compound Purification
This protocol provides a detailed procedure for the final purification of this compound using a preparative C18 column.
1. Materials:
- Wacopak C18 column (10 x 250 mm)
- HPLC-grade water
- HPLC-grade acetonitrile (MeCN)
- Trifluoroacetic acid (TFA), HPLC grade
- Partially purified this compound sample
- HPLC system with a gradient pump, UV detector, and fraction collector
2. Mobile Phase Preparation:
- Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA in water). Degas the solution.
- Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA in MeCN). Degas the solution.
3. Sample Preparation:
- Dissolve the partially purified this compound fraction in a small volume of the initial mobile phase conditions (e.g., 20% Mobile Phase B in Mobile Phase A).
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
4. HPLC System Setup and Operation:
- Install the Wacopak C18 column and equilibrate it with the initial mobile phase composition (e.g., 20% B) for at least 30 minutes at a flow rate of 4.0 mL/min.
- Set the UV detector to monitor at 214 nm and 280 nm.
- Inject the prepared sample onto the column.
- Run a linear gradient from 20% to 80% Mobile Phase B over 40 minutes.
- Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.
5. Post-Purification Processing:
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the pure fractions containing this compound.
- Remove the acetonitrile and TFA by lyophilization or rotary evaporation to obtain the purified this compound.
Visualizations
References
Application Notes and Protocols for Assessing Padanamide A Activity in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Padanamide A is a highly modified linear tetrapeptide derived from a marine sediment-derived Streptomyces species.[1][2] Preliminary studies have indicated that this compound exhibits cytotoxic effects and may function by inhibiting the biosynthesis of cysteine and methionine.[1][2] These application notes provide a comprehensive guide to utilizing various cell culture assays to characterize the biological activity of this compound. The protocols detailed below will enable researchers to assess its cytotoxicity, effects on apoptosis, and impact on the cell cycle.
Mechanism of Action Highlight: Amino Acid Deprivation Response
Chemical genomics studies in Saccharomyces cerevisiae have suggested that this compound's mechanism of action involves the inhibition of cysteine and methionine biosynthesis.[1] In mammalian cells, the deprivation of essential amino acids triggers a signaling cascade known as the amino acid stress response pathway. A key sensor in this pathway is the kinase GCN2 (General Control Nonderepressible 2), which becomes activated in the presence of uncharged tRNAs that accumulate when amino acids are scarce. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a general inhibition of protein synthesis while selectively promoting the translation of specific mRNAs, such as that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4 then translocates to the nucleus and induces the expression of genes involved in amino acid synthesis, transport, and stress adaptation. Prolonged activation of this pathway due to persistent amino acid deprivation can lead to cell cycle arrest and apoptosis.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Figure 1: Proposed signaling pathway of this compound.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound on various cell lines.
| Cell Line | This compound IC₅₀ (µg/mL) | Padanamide B IC₅₀ (µg/mL) |
|---|---|---|
| Jurkat T lymphocyte | ~60 | 20 |
| User-defined Cell Line 1 | User Data | User Data |
| User-defined Cell Line 2 | User Data | User Data |
Table 2: Apoptotic effect of this compound.
| Treatment | Concentration (µg/mL) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|---|---|---|---|
| Vehicle Control | 0 | User Data | User Data |
| This compound | User-defined | User Data | User Data |
| This compound | User-defined | User Data | User Data |
| Positive Control | User-defined | User Data | User Data |
Table 3: Caspase-3/7 activity in response to this compound.
| Treatment | Concentration (µg/mL) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
|---|---|---|---|
| Vehicle Control | 0 | User Data | 1.0 |
| This compound | User-defined | User Data | User Data |
| This compound | User-defined | User Data | User Data |
| Positive Control | User-defined | User Data | User Data |
Table 4: Effect of this compound on cell cycle distribution.
| Treatment | Concentration (µg/mL) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|---|
| Vehicle Control | 0 | User Data | User Data | User Data |
| This compound | User-defined | User Data | User Data | User Data |
| This compound | User-defined | User Data | User Data | User Data |
| Positive Control | User-defined | User Data | User Data | User Data |
Experimental Protocols
The following diagram provides a general workflow for assessing the cellular activity of this compound.
Figure 2: General experimental workflow.
Cell Viability/Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent effects of this compound on cell viability.
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control to the wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
This assay quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add various concentrations of this compound or vehicle control to the wells.
-
Incubate for the desired treatment period.
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Apoptosis Assays
These assays determine if the cytotoxic effects of this compound are due to the induction of programmed cell death (apoptosis).
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and control cells
-
1X PBS
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Treated and control cells in an opaque-walled 96-well plate
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Protocol:
-
Prepare cells and treat with this compound as described for the CellTiter-Glo® assay.
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gently shaking the plate.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and control cells
-
1X PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest approximately 1 x 10⁶ cells and wash with cold 1X PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing, and incubate at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with 1X PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
References
Application Notes and Protocols for In Vitro Investigation of Padanamide A
Introduction
Padanamide A is a highly modified linear tetrapeptide originating from a marine Streptomyces species.[1][2] Preliminary studies have suggested potential biological activity, including a possible role in the inhibition of cysteine and methionine biosynthesis, based on chemical genomics analysis in Saccharomyces cerevisiae.[1][2] The related compound, Padanamide B, has demonstrated cytotoxicity against Jurkat T lymphocyte cells.[1] These findings warrant a more in-depth investigation into the mechanism of action of this compound in mammalian cells.
These application notes provide a comprehensive in vitro experimental design to elucidate the biological activity and mechanism of action of this compound. The protocols are intended for researchers, scientists, and drug development professionals.
Preliminary Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of this compound across a panel of human cancer cell lines. This will establish a dose-response relationship and identify sensitive cell lines for further mechanistic studies.
1.1. Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., Jurkat [T-cell leukemia], A549 [lung carcinoma], MCF-7 [breast adenocarcinoma], HeLa [cervical cancer])
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
1.2. Data Presentation: Cytotoxicity of this compound
| Cell Line | This compound IC₅₀ (µM) after 48h | This compound IC₅₀ (µM) after 72h |
| Jurkat | [Insert experimental value] | [Insert experimental value] |
| A549 | [Insert experimental value] | [Insert experimental value] |
| MCF-7 | [Insert experimental value] | [Insert experimental value] |
| HeLa | [Insert experimental value] | [Insert experimental value] |
Investigation of the Mechanism of Cell Death
Based on the cytotoxicity results, further experiments will be conducted to determine whether this compound induces apoptosis or necrosis.
2.1. Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol utilizes flow cytometry to distinguish between apoptotic and necrotic cells.
Materials:
-
Cell line(s) sensitive to this compound
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis/necrosis.
2.2. Data Presentation: Apoptosis Induction by this compound
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | [Insert experimental value] | [Insert experimental value] |
| This compound (IC₅₀) | [Insert experimental value] | [Insert experimental value] |
| This compound (2x IC₅₀) | [Insert experimental value] | [Insert experimental value] |
Cell Cycle Analysis
To determine if this compound affects cell cycle progression, flow cytometry analysis of DNA content will be performed.
3.1. Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
Materials:
-
Cell line(s) sensitive to this compound
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by adding them dropwise into cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Cell Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3.2. Data Presentation: Effect of this compound on Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound (IC₅₀) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| This compound (2x IC₅₀) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Probing the Mechanism of Action: Amino Acid Biosynthesis
Given the preliminary data from yeast studies, it is crucial to investigate if this compound affects cysteine and methionine metabolism in mammalian cells.
4.1. Experimental Protocol: Rescue Experiment with Cysteine and Methionine
This experiment will determine if the cytotoxic effects of this compound can be reversed by supplementing the culture medium with cysteine and/or methionine.
Materials:
-
Cell line(s) sensitive to this compound
-
This compound
-
96-well cell culture plates
-
Complete medium
-
Medium supplemented with L-cysteine and/or L-methionine (various concentrations)
-
MTT assay reagents
Procedure:
-
Cell Seeding: Seed cells in 96-well plates as for the standard MTT assay.
-
Co-treatment: Treat the cells with this compound at its IC₅₀ concentration in the presence or absence of varying concentrations of L-cysteine and/or L-methionine.
-
Incubation and Analysis: Incubate for 48-72 hours and perform the MTT assay as previously described. An increase in cell viability in the presence of the amino acids would suggest that this compound's mechanism involves their biosynthesis or related pathways.
4.2. Data Presentation: Rescue of this compound-induced Cytotoxicity
| Treatment | % Cell Viability |
| Vehicle Control | 100 |
| This compound (IC₅₀) | [Insert experimental value] |
| This compound (IC₅₀) + L-cysteine | [Insert experimental value] |
| This compound (IC₅₀) + L-methionine | [Insert experimental value] |
| This compound (IC₅₀) + L-cysteine + L-methionine | [Insert experimental value] |
Visualization of Experimental Workflows and Signaling Pathways
5.1. Diagrams
Caption: In Vitro Experimental Workflow for this compound Research.
Caption: Hypothesized Apoptotic Pathway Induced by this compound.
References
- 1. Padanamides A and B, Highly Modified Linear Tetrapeptides Produced in Culture by a Streptomyces sp. Isolated from a Marine Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Padanamides A and B, highly modified linear tetrapeptides produced in culture by a Streptomyces sp. isolated from a marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Padanamide A: Limited Data Curbs Comprehensive Application Review in Oncology
Initial findings on the cytotoxic effects of Padanamide A, a modified linear tetrapeptide, have yet to be substantially expanded upon in the scientific literature, precluding the development of detailed application notes and protocols for its use in cancer cell line research. While the compound has demonstrated preliminary cytotoxic activity, a comprehensive understanding of its mechanism of action, effects on various cancer cell lines, and associated signaling pathways remains largely unexplored in publicly available research.
Our current understanding of this compound's bioactivity is primarily derived from its initial discovery and characterization. In a study detailing its isolation from a marine sediment-derived Streptomyces sp., this compound exhibited cytotoxic effects against Jurkat T lymphocyte cells. However, its potency was noted to be approximately three times lower than its counterpart, Padanamide B.
Summary of Available Data
Due to the limited research, a comprehensive table summarizing quantitative data across multiple cancer cell lines cannot be generated. The sole data point available is the half-maximal inhibitory concentration (IC50) in a single cell line.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Jurkat | Cytotoxicity Assay | ≈ 60 µg/mL | [1] |
| Padanamide B | Jurkat | Cytotoxicity Assay | 20 µg/mL | [1] |
Mechanistic Insights
The mechanism of action for this compound in cancer cells has not been elucidated. The original study investigated its effects in Saccharomyces cerevisiae (yeast) and suggested that it may inhibit the biosynthesis of the sulfur-containing amino acids, cysteine and methionine.[1] However, it is not confirmed if this mechanism translates to its cytotoxic activity in human cancer cells.
Experimental Protocols
Detailed experimental protocols for the application of this compound in cancer cell lines are not available in the current body of scientific literature. The development of such protocols would require further research to determine optimal concentrations, treatment durations, and appropriate assays for various cancer cell types.
Signaling Pathways
There is currently no published data detailing the specific signaling pathways modulated by this compound in cancer cells. Therefore, diagrams of signaling pathways cannot be created at this time.
References
Application Notes: Protocols for Assessing the Antimicrobial Properties of Padanamide A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the potential antimicrobial efficacy of Padanamide A, a modified linear tetrapeptide isolated from a marine sediment-derived Streptomyces sp.[1][2] While initial studies of the crude organic extracts from the source organism demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), this activity was attributed to another compound.[1] However, the unique structure of this compound and its observed bioactivity against Saccharomyces cerevisiae, potentially involving the inhibition of cysteine and methionine biosynthesis, warrants a thorough investigation of its antimicrobial properties.[1]
This document outlines detailed protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and anti-biofilm activity of this compound. These assays are fundamental in antimicrobial drug discovery and will enable researchers to systematically assess its potential as a novel antimicrobial agent.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3] This protocol utilizes the broth microdilution method in a 96-well microtiter plate format for a high-throughput assessment.
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Vancomycin for Gram-positive, Gentamicin for Gram-negative)
-
Sterility control (broth only)
-
Growth control (broth + inoculum)
-
Microplate reader
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate.
-
Typically, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound (in CAMHB) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determining the MIC:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
Data Presentation: MIC of this compound
| Microorganism | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus ATCC 29213 | ||
| E. coli ATCC 25922 | ||
| (Add other strains) |
Experimental Workflow: MIC Assay
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol for Determining Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a follow-up to the MIC test to determine if an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Experimental Protocol: MBC Assay
Materials:
-
96-well plate from the completed MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or a multi-channel pipette
-
Incubator
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and spot-plate it onto a fresh MHA plate.
-
Be sure to also plate from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 24 hours.
-
-
Determining the MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Data Presentation: MBC of this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| S. aureus ATCC 29213 | |||
| E. coli ATCC 25922 | |||
| (Add other strains) |
Note: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Experimental Workflow: MBC Assay
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Protocol for Assessing Anti-Biofilm Activity
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which often exhibit increased resistance to antimicrobial agents. This protocol assesses the ability of this compound to both inhibit biofilm formation and eradicate pre-formed biofilms.
Experimental Protocol: Crystal Violet Anti-Biofilm Assay
Materials:
-
This compound stock solution
-
Test microorganisms known for biofilm formation (e.g., Pseudomonas aeruginosa, S. aureus)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure for Minimum Biofilm Inhibitory Concentration (MBIC):
-
Prepare 2-fold serial dilutions of this compound in TSB with 1% glucose in a 96-well plate.
-
Add a standardized bacterial inoculum (approx. 1 x 10⁶ CFU/mL) to each well.
-
Include positive (bacteria without compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow biofilm formation.
-
After incubation, discard the planktonic culture and gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 570 nm. The MBIC is the lowest concentration that significantly reduces biofilm formation compared to the control.
Procedure for Minimum Biofilm Eradication Concentration (MBEC):
-
Grow mature biofilms in a 96-well plate by inoculating with bacteria and incubating for 24 hours at 37°C.
-
Remove the planktonic culture and wash the wells twice with PBS.
-
Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining method as described in the MBIC protocol (steps 5-9).
Data Presentation: Anti-Biofilm Activity of this compound
| Microorganism | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| P. aeruginosa PAO1 | ||
| S. aureus ATCC 25923 | ||
| (Add other strains) |
MBIC₅₀/MBEC₅₀ refers to the concentration causing a 50% reduction in biofilm.
Experimental Workflow: Anti-Biofilm Assay
Caption: Workflow for the crystal violet anti-biofilm assay.
Potential Mechanism of Action: Avenues for Investigation
Should this compound demonstrate significant antimicrobial activity, subsequent studies should focus on elucidating its mechanism of action. The initial finding that this compound may inhibit cysteine and methionine biosynthesis in yeast provides a valuable starting point. Other common antimicrobial mechanisms include the disruption of cell wall synthesis, protein synthesis, nucleic acid synthesis, and cell membrane integrity.
Proposed Investigatory Pathway for Mechanism of Action
Caption: Investigatory pathway for elucidating the mechanism of action.
References
- 1. Padanamides A and B, Highly Modified Linear Tetrapeptides Produced in Culture by a Streptomyces sp. Isolated from a Marine Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Padanamides A and B, highly modified linear tetrapeptides produced in culture by a Streptomyces sp. isolated from a marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Padanamide A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the total synthesis of Padanamide A. The information is designed to address specific challenges that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the reported overall yield for the total synthesis of this compound?
The first total synthesis of this compound was reported with an overall yield of 7.1%.[1]
Q2: What are the most challenging aspects of the this compound synthesis?
The synthesis of this compound presents several challenges, primarily related to the incorporation of non-proteinogenic amino acids and the construction of its unique heterocyclic moieties. Key difficulties include:
-
The stereoselective synthesis of the unusual amino acid building blocks, particularly (S)-3-amino-2-oxopyrrolidine-1-carboxamide (S-Aopc).
-
Potential side reactions and racemization during the coupling of these sterically hindered or sensitive amino acid residues.
-
Purification of intermediates and the final product, which can be complicated by similar polarities of byproducts.
Q3: Where can I find the detailed experimental procedures for the total synthesis of this compound?
The detailed experimental protocols are typically provided in the supplementary information of the primary publication describing the total synthesis.[2] For the first total synthesis, refer to the supplementary materials of the communication by Long, B., et al., Chem. Commun., 2013, 49, 2977-2979.
Troubleshooting Guide
Problem 1: Low yield in the synthesis of the (S)-3-amino-2-oxopyrrolidine-1-carboxamide (S-Aopc) precursor.
-
Question: My multi-step synthesis of the S-Aopc precursor is resulting in a significantly lower yield than expected. What are the likely causes and how can I optimize this?
-
Answer: Low yields in the synthesis of this key building block can arise from several steps. Consider the following troubleshooting strategies:
-
Purity of Starting Materials: Ensure the starting materials for the construction of the pyrrolidinone ring are of high purity. Impurities can interfere with the cyclization and subsequent functional group manipulations.
-
Cyclization Conditions: The efficiency of the pyrrolidinone ring formation is critical. If using a dehydration reaction, ensure that water is effectively removed. In the case of intramolecular amide bond formation, the choice of coupling reagent and reaction temperature can significantly impact the yield.
-
Protecting Group Strategy: The choice and stability of protecting groups on the amino and carboxyl functionalities are crucial. Incomplete protection or deprotection can lead to a mixture of products that are difficult to separate. Ensure complete conversion at each step by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Purification Losses: The polarity of the pyrrolidinone intermediates can lead to losses during aqueous work-ups or column chromatography. Minimize the number of purification steps where possible and consider alternative purification techniques like crystallization if applicable.
-
| Parameter | Recommendation | Rationale |
| Starting Material Purity | >98% | Prevents side reactions and simplifies purification. |
| Cyclization Temperature | Optimize between RT and 80 °C | Balances reaction rate with potential side reactions. |
| Protecting Groups | Boc for amine, TBDMS for hydroxyl | Offers orthogonal deprotection strategies. |
| Purification Method | Flash chromatography with a gradient of ethyl acetate in hexanes | Provides good separation of intermediates with varying polarities. |
Problem 2: Inefficient amide coupling of non-proteinogenic amino acids.
-
Question: I am observing incomplete reactions and the formation of side products during the coupling of the custom amino acid fragments. What are the best practices for these challenging coupling steps?
-
Answer: Coupling of non-standard and sterically hindered amino acids is a common bottleneck in peptide synthesis. Here are some solutions:
-
Choice of Coupling Reagent: Standard coupling reagents like DCC/HOBt may not be efficient enough for hindered couplings. Consider using more powerful reagents such as HATU, HBTU, or COMU. These reagents are known to facilitate difficult couplings and suppress racemization.[3]
-
Reaction Conditions: Optimize the reaction temperature and time. While room temperature is standard, some difficult couplings may benefit from gentle heating (e.g., 40-50 °C). However, be mindful of the potential for increased epimerization at higher temperatures. Monitor the reaction progress carefully.
-
Base Selection: The choice of base is critical. Diisopropylethylamine (DIPEA) is commonly used, but for sensitive substrates, a weaker, non-nucleophilic base like 2,4,6-collidine may be preferable to minimize side reactions.
-
Double Coupling: For particularly challenging couplings, a second addition of the activated amino acid and coupling reagent after a few hours can help drive the reaction to completion.
-
| Coupling Reagent | Advantages | Disadvantages |
| DCC/HOBt | Inexpensive | Lower efficiency for hindered couplings, can cause allergies. |
| HBTU/HATU | High efficiency, low racemization | More expensive, byproducts can complicate purification.[3] |
| COMU | Very efficient, low racemization | Can be unstable in some solvents.[3] |
Problem 3: Epimerization during synthesis.
-
Question: I am concerned about the stereochemical integrity of the chiral centers during the synthesis. How can I minimize the risk of epimerization?
-
Answer: Epimerization is a significant risk, especially when activating the carboxyl group of an amino acid for coupling. To mitigate this:
-
Use Uronium/Guanidinium-based Coupling Reagents: Reagents like HATU and HBTU are known to suppress racemization compared to carbodiimide-based methods.
-
Control the Temperature: Perform coupling reactions at low temperatures (e.g., 0 °C to room temperature) whenever possible.
-
Minimize Reaction Time: Do not let coupling reactions run for an unnecessarily long time after completion.
-
Choice of Base: Use non-nucleophilic bases like DIPEA or collidine. Avoid using tertiary amines that can act as a catalyst for racemization.
-
Experimental Protocols
General Protocol for Amide Bond Formation using HATU
-
Dissolution: Dissolve the N-protected amino acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Activation: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the amino acid.
-
Coupling: Add the amino-component (1.0 equivalent) dissolved in a minimal amount of DMF to the activated amino acid solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Coupling Yield
Caption: A decision-making workflow for addressing low yields in amide coupling reactions.
Signaling Pathway of a Typical Peptide Coupling Reaction
Caption: The general pathway for amide bond formation in peptide synthesis.
References
Technical Support Center: Optimizing Padanamide A Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the laboratory-scale production of Padanamide A from Streptomyces sp.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism of this compound and what are its basic culture conditions?
A1: this compound is a highly modified linear tetrapeptide produced by a Streptomyces sp. (isolate RJA2928) isolated from marine sediment.[1] The initial reported production method involves growing the organism as lawns on solid agar marine medium at room temperature for 14 days.[1]
Q2: What is the general nature of the this compound biosynthetic pathway?
A2: Given that this compound is a highly modified tetrapeptide containing non-proteinogenic amino acids, it is likely synthesized via a non-ribosomal peptide synthetase (NRPS) pathway.[1][2] NRPS are large, multi-modular enzymes that assemble peptides in an assembly-line fashion, independent of ribosomes.[2]
Q3: What are the primary challenges in optimizing this compound yield?
A3: As with many secondary metabolites from Streptomyces, challenges in optimizing this compound yield can include slow growth of the producing organism, low production titers under standard laboratory conditions, inconsistent batch-to-batch production, and potential contamination of cultures. The production of secondary metabolites is often tightly regulated and can be influenced by a variety of nutritional and physical factors.
Q4: What are the key parameters to consider for optimizing culture media?
A4: Key parameters for media optimization include the choice and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and trace elements. For Streptomyces, slowly utilized carbon sources like starch and certain amino acids as nitrogen sources can be beneficial for secondary metabolite production.
Q5: How can I extract this compound from the culture?
A5: The established method for extracting this compound from solid agar cultures involves repeated extraction with an organic solvent, specifically ethyl acetate. The combined extracts are then typically concentrated under reduced pressure.
Troubleshooting Guide
Low or No this compound Yield
| Question | Possible Causes | Troubleshooting Steps |
| Why am I not detecting any this compound in my extracts? | 1. Incorrect strain or loss of productivity. 2. Suboptimal culture conditions. 3. Inefficient extraction. 4. Degradation of the compound. | 1. Confirm the identity of your Streptomyces sp. isolate. Re-streak from a glycerol stock to ensure a viable and productive culture. 2. Systematically optimize culture parameters such as media composition, temperature, and pH (see Data Presentation section). 3. Ensure complete extraction by using a sufficient volume of ethyl acetate and performing multiple extraction steps. 4. Minimize exposure of the extract to high temperatures and light. Store extracts at low temperatures. |
| My this compound yield is consistently low. How can I improve it? | 1. Media components are not optimal. 2. Incubation time is too short or too long. 3. Physical parameters (temperature, pH) are not ideal. | 1. Experiment with different carbon and nitrogen sources. Create a design of experiments (DoE) to test various combinations. 2. Perform a time-course study to determine the optimal harvest time for maximal this compound production. 3. Test a range of temperatures (e.g., 25-37°C) and initial pH values (e.g., 6.0-8.0) for your solid agar medium. |
Inconsistent Yield
| Question | Possible Causes | Troubleshooting Steps |
| Why does my this compound yield vary significantly between batches? | 1. Inconsistent inoculum preparation. 2. Variability in media preparation. 3. Fluctuations in incubation conditions. | 1. Standardize your inoculum preparation. Use a consistent amount of spore suspension or mycelial fragments for each plate. 2. Ensure precise measurement and thorough mixing of all media components. Use high-quality reagents. 3. Monitor and control incubator temperature and humidity. Ensure consistent airflow if multiple plates are incubated together. |
Culture Contamination
| Question | Possible Causes | Troubleshooting Steps |
| My Streptomyces plates are contaminated with other bacteria or fungi. What should I do? | 1. Poor aseptic technique. 2. Contaminated reagents or media. 3. Airborne contaminants. | 1. Review and strictly adhere to aseptic techniques during all manipulations. 2. Sterilize all media and equipment properly. Test for sterility by incubating a sample of the medium before inoculation. 3. Work in a laminar flow hood to minimize airborne contamination. Consider adding antifungal agents to the medium if fungal contamination is a persistent issue. |
Data Presentation: Optimizing Culture Conditions
The following tables present illustrative quantitative data on the effects of various culture parameters on this compound yield. This data is based on general principles of Streptomyces secondary metabolite optimization and should be used as a guide for experimental design.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (1% w/v) | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |
| Glucose | 4.5 | 12.3 |
| Starch | 3.8 | 25.7 |
| Glycerol | 4.2 | 18.5 |
| Mannitol | 3.5 | 21.4 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (0.5% w/v) | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |
| Peptone | 4.1 | 22.8 |
| Yeast Extract | 4.6 | 19.4 |
| Casein Hydrolysate | 3.9 | 28.1 |
| Ammonium Sulfate | 2.5 | 9.6 |
Table 3: Effect of Temperature and pH on this compound Yield
| Temperature (°C) | Initial pH | This compound Yield (mg/L) |
| 25 | 6.5 | 24.5 |
| 25 | 7.0 | 29.8 |
| 25 | 7.5 | 26.1 |
| 30 | 6.5 | 30.2 |
| 30 | 7.0 | 35.4 |
| 30 | 7.5 | 32.7 |
| 37 | 6.5 | 15.8 |
| 37 | 7.0 | 18.3 |
| 37 | 7.5 | 16.9 |
Experimental Protocols
Protocol 1: Solid-State Fermentation for this compound Production
-
Media Preparation: Prepare a suitable solid agar medium for marine Streptomyces. A recommended starting point is a medium containing oatmeal, sea salts, and trace elements. Autoclave the medium and pour into petri dishes.
-
Inoculation: Prepare a spore suspension or a mycelial homogenate of Streptomyces sp. RJA2928. Spread the inoculum evenly over the surface of the agar plates.
-
Incubation: Incubate the plates at the optimized temperature (e.g., 30°C) for the optimal duration (e.g., 14 days) determined from time-course experiments.
-
Harvesting: After incubation, cut the agar into small pieces for extraction.
Protocol 2: Extraction of this compound
-
Solvent Extraction: Place the harvested agar pieces into a flask and add a sufficient volume of ethyl acetate to cover the agar.
-
Agitation: Agitate the flask on a shaker for several hours to ensure thorough extraction.
-
Separation: Decant the ethyl acetate. Repeat the extraction process at least two more times with fresh solvent.
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation: Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column.
-
Mobile Phase: Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) to elute the compounds.
-
Detection: Monitor the elution profile using a diode-array detector (DAD) at a wavelength where this compound has maximum absorbance (this will need to be determined experimentally, but a range of 210-280 nm is a good starting point for peptides).
-
Quantification: Create a standard curve using purified this compound to quantify the concentration in the extract.
Visualizations
Caption: Generalized biosynthetic pathway for a tetrapeptide via a non-ribosomal peptide synthetase (NRPS).
Caption: Experimental workflow for optimizing this compound yield in laboratory cultures.
Caption: A logical workflow for troubleshooting low yields of this compound.
References
Overcoming solubility issues with Padanamide A in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Padanamide A, with a specific focus on its solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly modified linear tetrapeptide first isolated from a marine Streptomyces species.[1] Current research suggests that this compound's biological activity is linked to the inhibition of cysteine and methionine biosynthesis.[1]
Q2: What are the general solubility characteristics of this compound?
This compound is a hydrophobic compound and, as such, exhibits poor solubility in aqueous solutions. It is, however, soluble in organic solvents.
Q3: Which solvents are recommended for dissolving this compound?
This compound is reported to be soluble in the following organic solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
For cell-based assays, DMSO is the most commonly used solvent for preparing high-concentration stock solutions due to its strong solubilizing power and miscibility with aqueous media.[2][3][4]
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide addresses common problems related to this compound solubility during experimental procedures.
Problem 1: this compound powder does not dissolve in the chosen organic solvent.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a sufficient volume of solvent. A common starting point for a stock solution is 1-10 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound remains undissolved, gentle warming of the solution to 37°C in a water bath for 10-15 minutes can aid dissolution.
-
Sonication in a water bath for short intervals (e.g., 3 x 15 seconds) can also be effective in breaking up aggregates and enhancing solubility.
-
Problem 2: this compound precipitates out of solution upon dilution in aqueous buffer or cell culture medium.
-
Possible Cause: The aqueous solubility limit of this compound has been exceeded. This is a common issue when diluting a high-concentration organic stock solution into a predominantly aqueous environment.
-
Solution:
-
Optimize the final DMSO concentration: For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control experiment.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your this compound stock solution in your aqueous buffer or cell culture medium. This gradual change in solvent composition can help to keep the compound in solution.
-
Pre-warm the aqueous diluent: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium can sometimes prevent precipitation.
-
Increase the volume of the final solution: By increasing the final volume, you lower the final concentration of this compound, which may keep it below its solubility limit in the aqueous solution.
-
Problem 3: Inconsistent or non-reproducible assay results.
-
Possible Cause: Precipitation of this compound over the course of the experiment, leading to a decrease in the effective concentration of the compound.
-
Solution:
-
Visual inspection: Before taking measurements, carefully inspect your assay plates (e.g., 96-well plates) under a microscope for any signs of precipitation.
-
Conduct a solubility assessment: It is highly recommended to determine the kinetic solubility of this compound in your specific assay buffer. This can be done by preparing a series of dilutions and observing the concentration at which precipitation occurs, for example, by measuring turbidity.
-
Work below the solubility limit: Once the approximate solubility limit is known, ensure that all your experimental concentrations are well below this threshold.
-
Quantitative Data Summary
| Solvent | General Solubility of Hydrophobic Peptides | Recommended Starting Concentration for Stock Solution |
| DMSO | High | 10-20 mg/mL |
| DMF | High | 10-20 mg/mL |
| Ethanol | Moderate | 1-5 mg/mL |
| Methanol | Moderate | 1-5 mg/mL |
| Aqueous Buffers | Very Low | < 0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Allow the vial of lyophilized this compound to come to room temperature before opening.
-
Weigh out the desired amount of this compound (e.g., 1 mg) and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mg/mL concentration (e.g., 100 µL for 1 mg).
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.
-
If necessary, use gentle warming (37°C) or brief sonication to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.
Protocol 2: MTT Cytotoxicity Assay with this compound
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. It is recommended to perform a dose-response experiment with a range of concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for preparing this compound and performing a cytotoxicity assay.
Caption: Proposed inhibition of the cysteine and methionine biosynthesis pathway by this compound.
References
Technical Support Center: Padanamide A Bioassays
Welcome to the Technical support center for Padanamide A bioassays. This resource is designed for researchers, scientists, and drug development professionals to help improve the accuracy and reliability of their experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a highly modified linear tetrapeptide. It has been shown to be cytotoxic to Jurkat T lymphocyte cells, although it is approximately three times less active than its analogue, Padanamide B. Chemical genomics studies in Saccharomyces cerevisiae suggest that this compound may act by inhibiting the biosynthesis of cysteine and methionine.
Q2: I am observing high variability in my IC50 values for this compound in cytotoxicity assays. What are the potential causes?
High variability in IC50 values can stem from several factors. It is a known issue that IC50 values can differ between experiments and cell lines.[1][2] Key factors to consider include:
-
Cell Line Specifics: Different cell lines can exhibit varying sensitivity to a compound due to their unique biological characteristics.
-
Cell Health and Passage Number: The physiological state of your cells is critical. Ensure you are using cells from a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. Cell viability should be high (>95%) before starting the experiment.
-
Inconsistent Cell Seeding Density: Uneven cell seeding can significantly impact the results of your cytotoxicity assay. Ensure a uniform cell density across all wells of your microplate.
-
Compound Stability and Solubility: this compound's stability in your specific cell culture media and assay buffer should be considered. If the compound precipitates or degrades during the experiment, it will lead to inconsistent results. It is advisable to prepare fresh dilutions of the compound for each experiment.
-
Assay-Specific Variability: The type of cytotoxicity assay used (e.g., MTT, MTS, WST-1, LDH) can also influence the IC50 value, as they measure different aspects of cell health and have different mechanisms.
Q3: My results from a this compound chemical genomics screen in S. cerevisiae are not reproducible. What should I check?
Reproducibility in chemical genomics screens can be challenging. Here are some critical parameters to verify:
-
Sub-inhibitory Concentration: Ensure you have accurately determined the sub-inhibitory concentration of this compound for your yeast strain. This is the highest concentration that causes no more than 10-15% growth inhibition.
-
Uniform Plating: Inconsistent yeast plating on agar will lead to variable colony sizes, affecting your analysis.
-
Media Composition: Ensure the composition of your growth media is consistent between experiments, especially concerning amino acid supplements, given this compound's potential effect on cysteine and methionine biosynthesis.
-
Incubation Conditions: Maintain consistent temperature and incubation times for all plates.
Q4: I suspect this compound is interfering with my fluorescence-based assay. How can I confirm and mitigate this?
Compound interference is a common issue in fluorescence-based assays.
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the excitation and emission wavelengths of your fluorophore. This will quantify its intrinsic fluorescence.
-
Spectral Overlap: Check for overlap between the absorbance spectrum of this compound and the excitation/emission spectra of your assay's fluorophore. If there is significant overlap, consider using a fluorophore with a different spectral profile, preferably one that is red-shifted to minimize interference from autofluorescent compounds.
-
Use an Orthogonal Assay: If possible, confirm your findings using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay.
Troubleshooting Guides
Troubleshooting Jurkat Cell Cytotoxicity Assays
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Insufficient washing of plates. | Increase the number and vigor of wash steps. |
| Contamination of reagents. | Use fresh, sterile reagents and filter-sterilize buffers. | |
| Intrinsic fluorescence of this compound. | Run a "compound only" control to quantify background fluorescence. Consider using a time-resolved fluorescence assay if available. | |
| Low Signal or No Effect | This compound instability or precipitation. | Prepare fresh stock solutions and dilutions for each experiment. Visually inspect wells for precipitate. Consider assessing solubility in the assay medium. |
| Incorrect cell seeding density. | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. | |
| Cell line resistance. | Confirm the sensitivity of your Jurkat cell line to a known cytotoxic agent as a positive control. | |
| Inconsistent Results Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity. | |
| Cell clumping. | Ensure a single-cell suspension before seeding. |
Troubleshooting Cysteine/Methionine Biosynthesis Assays
| Problem | Possible Cause | Recommended Solution | | :--- | :--- | | No observable effect of this compound | Assay conditions do not support the proposed mechanism. | Ensure the assay is performed in a medium where cells are reliant on de novo cysteine and methionine synthesis. | | | Incorrect measurement of pathway output. | Verify the method used to quantify cysteine/methionine levels or the activity of key enzymes in the pathway. | | | this compound is not entering the cells. | Consider performing a cell permeability assay to confirm this compound can reach its intracellular target. | | High variability in results | Fluctuations in media composition. | Use a chemically defined medium to have precise control over amino acid concentrations. | | | Instability of pathway intermediates. | Optimize sample preparation and analysis to minimize the degradation of labile metabolites. |
Quantitative Data Summary
Table 1: IC50 Values of Padanamides in Jurkat T Lymphocyte Cells
| Compound | IC50 (µg/mL) | IC50 (µM)a |
| This compound | ~ 60 | ~ 105 |
| Padanamide B | 20 | ~ 35 |
a: Molar concentrations are estimated based on the chemical formula of this compound (C28H42N4O7S2, MW: 626.79 g/mol ) and Padanamide B (assuming a similar molecular weight for estimation purposes). Data sourced from
Detailed Experimental Protocols
Protocol 1: Jurkat Cell Cytotoxicity Assay using MTT
This protocol outlines the procedure for determining the cytotoxic effects of this compound on Jurkat T lymphocyte cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Jurkat T lymphocyte cells (ATCC TIB-152)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Maintain Jurkat cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Chemical Genomics Screen in S. cerevisiae
This protocol provides a method for identifying gene deletions in Saccharomyces cerevisiae that confer sensitivity to this compound.
Materials:
-
S. cerevisiae deletion mutant array (DMA)
-
Yeast extract-peptone-dextrose (YEPD) agar plates
-
This compound
-
DMSO
-
High-throughput array pinning robot
Procedure:
-
Determine Sub-inhibitory Concentration:
-
Grow the parental yeast strain (e.g., BY4741) to stationary phase.
-
Plate a dilution of the culture on YEPD agar plates containing a range of this compound concentrations.
-
Identify the highest concentration that results in no more than 10-15% growth inhibition compared to the vehicle control.
-
-
Screening the Deletion Mutant Array:
-
Prepare YEPD agar plates containing the predetermined sub-inhibitory concentration of this compound and corresponding vehicle control plates.
-
Using a pinning robot, replicate the DMA onto the treatment and control plates.
-
Incubate the plates at 30°C for 24-48 hours.
-
-
Data Acquisition and Analysis:
-
Image the plates at regular intervals.
-
Measure the colony size for each mutant on both the treatment and control plates.
-
Identify mutants that show a significant reduction in colony size on the this compound plates compared to the control plates. These are the "hits."
-
-
Hit Validation:
-
Streak out the identified sensitive mutants on fresh YEPD plates with and without this compound to confirm the phenotype.
-
Perform serial dilution spot assays for a more quantitative assessment of sensitivity.
-
Visualizations
Caption: Workflow for this compound cytotoxicity testing in Jurkat cells.
Caption: Hypothesized signaling pathway for this compound's mechanism.
Caption: Troubleshooting logic for variable this compound IC50 values.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Padanamide A stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Padanamide A. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a highly modified linear tetrapeptide that was first isolated from a marine sediment-derived Streptomyces sp.[1][2] Its structure is notable for the absence of proteinogenic amino acids.[1] The primary known biological activity of this compound is the inhibition of cysteine and methionine biosynthesis.[1][2]
Q2: How should I store lyophilized this compound?
For long-term storage, lyophilized this compound should be kept at -20°C or colder, protected from light. Exposure to moisture can significantly decrease the long-term stability of the lyophilized peptide. Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation.
Q3: What is the recommended procedure for reconstituting this compound?
There is no universal solvent for all peptides; however, a general approach is to start with sterile, distilled water. If solubility is an issue, which can be the case for hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to first dissolve the peptide, followed by dilution with an aqueous buffer. Always test the solubility of a small amount of the peptide before dissolving the entire sample.
Q4: How should I store reconstituted this compound solutions?
Peptide solutions have limited shelf life. For optimal stability, reconstituted this compound should be aliquoted into single-use volumes and stored at -20°C or colder. Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q5: What are the potential degradation pathways for this compound?
As a peptide, this compound is susceptible to several degradation pathways, primarily:
-
Hydrolysis: The amide bonds in the peptide backbone can be cleaved by water, especially at extreme pH values.
-
Oxidation: Certain amino acid residues, if present (though this compound has a unique structure), are prone to oxidation. For peptides in general, Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are particularly susceptible.
-
Aspartimide Formation: Aspartic acid residues can form a cyclic imide, which can lead to chain cleavage or racemization.
Stability and Storage Summary
| Condition | Storage Recommendation | Rationale |
| Lyophilized Powder | Store at -20°C or -80°C in a desiccated environment, protected from light. | Minimizes hydrolysis and oxidation, ensuring long-term stability for up to several years. |
| In Solution | Aliquot into single-use volumes and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles which can cause peptide degradation. |
| Short-term (in use) | Keep on ice during experiments. | Reduces the rate of chemical degradation in solution. |
Potential Degradation Pathways for Peptides
| Degradation Pathway | Description | Prevention/Mitigation |
| Hydrolysis | Cleavage of peptide bonds by water, often catalyzed by acidic or basic conditions. | Maintain a pH between 5 and 7. Store frozen when in solution. |
| Oxidation | Modification of amino acid side chains by oxygen. | Store under an inert gas (e.g., argon or nitrogen). Avoid exposure to air for prolonged periods. |
| Aggregation | Peptides, especially hydrophobic ones, can self-associate and precipitate out of solution. | Use appropriate solvents and concentrations. Sonication may help in some cases. |
| Racemization | Conversion of L-amino acids to D-amino acids, which can affect biological activity. | Avoid high temperatures and extreme pH. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents moisture from condensing inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Selection: Start with a small amount of sterile, high-purity water. If the peptide does not dissolve, a small amount of an organic solvent such as DMSO can be used to initially dissolve the peptide. Then, slowly add the aqueous buffer of choice to the desired final concentration.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation. Sonication can be used to aid in the dissolution of difficult-to-dissolve peptides.
-
Aliquoting: Once the peptide is fully dissolved, divide the solution into single-use aliquots in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound will not dissolve. | The peptide may be hydrophobic or the incorrect solvent is being used. | Try dissolving a small test amount in a different solvent system. For hydrophobic peptides, a small amount of DMSO followed by dilution with an aqueous buffer is often effective. Gentle warming or sonication may also help. |
| Inconsistent experimental results. | This could be due to peptide degradation from improper storage or handling, or inaccurate concentration determination. | Ensure proper storage of stock solutions (aliquoted and frozen). Avoid repeated freeze-thaw cycles. Re-quantify the peptide concentration if possible. |
| Loss of biological activity. | The peptide may have degraded due to hydrolysis, oxidation, or other chemical modifications. | Prepare fresh solutions from a new vial of lyophilized peptide. Review storage and handling procedures to identify any potential issues. |
| Precipitate forms after adding to buffer. | The peptide has reached its solubility limit in the final buffer, or the buffer components are incompatible. | Decrease the final concentration of the peptide. Ensure the pH of the final solution is compatible with peptide stability. |
Visualizations
Caption: Experimental workflow for this compound handling and storage.
Caption: Simplified diagram of this compound's inhibitory action.
References
- 1. Padanamides A and B, Highly Modified Linear Tetrapeptides Produced in Culture by a Streptomyces sp. Isolated from a Marine Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Padanamides A and B, highly modified linear tetrapeptides produced in culture by a Streptomyces sp. isolated from a marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address inconsistent results in Padanamide A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges and inconsistencies encountered during experiments with Padanamide A.
Frequently Asked Questions (FAQs)
Compound-Related FAQs
Q1: What is this compound and what is its known biological activity?
This compound is a highly modified linear tetrapeptide first isolated from a marine sediment-derived Streptomyces sp.[1][2] It is structurally related to Padanamide B. In vitro studies have shown that this compound exhibits cytotoxic activity against Jurkat T lymphocyte cells, although it is approximately three times less potent than Padanamide B in this assay.[1] Additionally, chemical genomics analyses in Saccharomyces cerevisiae suggest that this compound may be involved in the inhibition of cysteine and methionine biosynthesis.[1][2]
Q2: What could be the cause of lower-than-expected bioactivity of this compound in my experiments?
Several factors could contribute to lower-than-expected bioactivity:
-
Compound Stability: this compound, being a peptide, may be susceptible to degradation. Exposure to harsh pH conditions, high temperatures, or enzymatic activity in cell culture media could lead to its breakdown. Acid hydrolysis has been used in its structural elucidation, suggesting it can be degraded under strong acidic conditions.
-
Solubility Issues: Like many natural products, this compound may have limited aqueous solubility. If not properly dissolved, the actual concentration in your assay may be lower than the nominal concentration.
-
Purity of the Sample: The purity of the this compound sample is critical. Impurities from synthesis or isolation could interfere with the assay or the compound's activity.
-
Cell Line Specificity: The reported cytotoxicity of this compound is in Jurkat cells. The activity can vary significantly across different cell lines.
Q3: How should I prepare and store this compound solutions?
To ensure consistency, it is recommended to:
-
Use a suitable solvent: Initially dissolve this compound in a small amount of a polar organic solvent like DMSO. Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium.
-
Prepare fresh solutions: It is best to prepare solutions fresh for each experiment to minimize degradation.
-
Storage: For short-term storage, keep solutions at 4°C. For long-term storage, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Experimental-Related FAQs
Q4: My cytotoxicity assay results for this compound are not reproducible. What are the common causes?
Inconsistent results in cytotoxicity assays can arise from several sources:
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact results. Ensure consistent cell seeding and handling procedures.
-
Assay Protocol Variations: Inconsistent incubation times, reagent concentrations, or procedural steps can lead to variability.
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect compound concentrations and cell numbers.
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. It is advisable to not use the outermost wells for critical experiments.
Q5: Are there any known off-target effects or assay interference issues with this compound?
While specific off-target effects for this compound have not been extensively documented, natural products can sometimes interfere with assay readouts (e.g., autofluorescence) or exhibit non-specific activity. It is important to include appropriate controls to identify and account for any such interference.
Troubleshooting Guides
Problem 1: Low or No Cytotoxicity Observed
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh solutions of this compound for each experiment. Minimize exposure to harsh conditions. |
| Poor Solubility | Ensure complete dissolution of the compound in the initial solvent before further dilution. Visually inspect for precipitates. |
| Incorrect Cell Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Assay Sensitivity | The chosen cytotoxicity assay may not be sensitive enough. Consider trying an alternative method (e.g., LDH release vs. MTT). |
| Cell Line Resistance | The selected cell line may be resistant to this compound. Test on a sensitive cell line like Jurkat cells as a positive control. |
Problem 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile buffer or media. |
| Compound Precipitation | Check for precipitation upon dilution into aqueous media. If observed, try using a different solvent or formulation strategy. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Padanamides A and B against Jurkat T Lymphocyte Cells
| Compound | IC₅₀ (µg/mL) | IC₅₀ (µM)¹ |
| This compound | ~ 60 | ~ 88 |
| Padanamide B | 20 | ~ 32 |
¹ Molar concentrations are estimated based on the molecular weights of this compound (C₃₁H₄₇N₇O₉, MW = 661.75) and Padanamide B (C₂₉H₄₂N₆O₈, MW = 602.68). Data sourced from Dalisay et al., 2011.
Experimental Protocols
General Protocol for Cytotoxicity Assay (e.g., MTT Assay)
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: A generalized workflow for a cytotoxicity assay.
Caption: Proposed mechanism of this compound in yeast.
Caption: A logical approach to troubleshooting experiments.
References
- 1. Padanamides A and B, Highly Modified Linear Tetrapeptides Produced in Culture by a Streptomyces sp. Isolated from a Marine Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Padanamides A and B, highly modified linear tetrapeptides produced in culture by a Streptomyces sp. isolated from a marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Purification of Padanamide A
Welcome to the technical support center for the high-performance liquid chromatography (HPLC) purification of Padanamide A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges in achieving high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of synthetic this compound?
When synthesizing a modified linear tetrapeptide like this compound, several types of impurities can arise, primarily from the solid-phase peptide synthesis (SPPS) process. These include:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.[1][2]
-
Truncated Peptides: Sequences that are shorter than the target peptide, often resulting from incomplete deprotection steps.[3]
-
Incompletely Deprotected Peptides: The final product may retain some protecting groups on its side chains, which can significantly alter its retention time.[1][2]
-
Oxidized/Reduced Forms: Certain amino acid residues are susceptible to oxidation or reduction during synthesis or workup.
-
Diastereomers: Racemization of amino acids can occur during the coupling steps, leading to diastereomeric impurities that can be challenging to separate from the desired product.
-
By-products from Cleavage: Reagents used to cleave the peptide from the resin can sometimes form adducts with the peptide.
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue in peptide purification, often caused by secondary interactions between the analyte and the stationary phase.
-
Secondary Silanol Interactions: Free silanol groups on silica-based C18 columns can interact with basic residues in your peptide, causing tailing.
-
Solution: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) in your mobile phase (typically 0.1%). TFA masks the silanol groups and provides a counter-ion for the peptide, improving peak shape.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the amount of sample injected onto the column.
-
-
Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile) can cause peak distortion.
-
Solution: Whenever possible, dissolve your crude this compound sample in the initial mobile phase or a solvent with a weaker elution strength.
-
Q3: The main peak for this compound is broad, resulting in poor resolution from nearby impurities. What steps can I take to sharpen the peak?
Peak broadening can be caused by several factors, ranging from suboptimal chromatography conditions to issues with the HPLC system itself.
-
Steep Gradient: A rapid increase in the organic solvent percentage can cause the peptide to elute too quickly, resulting in a broad peak.
-
Solution: Employ a shallower gradient around the elution point of this compound. This will increase the interaction time with the stationary phase and lead to a sharper, more focused peak.
-
-
High Flow Rate: An excessively high flow rate can reduce the efficiency of the separation.
-
Solution: Try reducing the flow rate. While this will increase the run time, it can significantly improve peak resolution.
-
-
Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to band broadening.
-
Solution: Minimize the length and diameter of tubing between the injector, column, and detector. Ensure your detector settings (e.g., data acquisition rate) are optimized.
-
-
Column Degradation: Over time, voids can form at the head of the column, leading to peak broadening.
-
Solution: If the problem persists and is observed for all peaks, consider replacing the column. Using a guard column can help extend the life of your analytical or preparative column.
-
Q4: I am observing low recovery of this compound after purification. What could be the cause?
Low recovery can be particularly frustrating. The issue often lies with the solubility and potential adsorption of the peptide.
-
Poor Solubility: this compound, being a modified peptide, might have limited solubility in the mobile phase, especially at the beginning of the gradient.
-
Solution: Ensure the peptide is fully dissolved in the injection solvent. For particularly hydrophobic peptides, it may be necessary to dissolve the crude material in a small amount of a strong organic solvent like DMSO before diluting it with the initial mobile phase.
-
-
Adsorption to System Components: Peptides can adsorb to metallic surfaces within the HPLC system (e.g., stainless steel tubing, frits).
-
Solution: Passivating the HPLC system with a strong acid can help minimize this issue. Alternatively, using a biocompatible HPLC system with PEEK tubing and components is recommended.
-
-
Irreversible Adsorption to the Column: Some peptides can irreversibly bind to the stationary phase.
-
Solution: Try a different stationary phase chemistry (e.g., a different C18 column from another manufacturer, or a C8 or Phenyl-Hexyl column).
-
Troubleshooting Guides
Guide 1: Resolving Co-eluting Impurities
This guide provides a logical workflow for improving the separation between this compound and a closely eluting impurity.
Caption: Troubleshooting workflow for improving peak resolution.
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC for Purity Assessment
This protocol provides a starting point for developing an analytical method to assess the purity of a crude this compound sample.
-
Sample Preparation:
-
Prepare a stock solution of crude this compound at 1 mg/mL in 50:50 acetonitrile/water.
-
For injection, dilute the stock solution to approximately 0.1 mg/mL using Mobile Phase A.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: Any standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-300 Å pore size). A wide pore size (300 Å) is often beneficial for peptides.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient: A typical scouting gradient is 5% to 65% Mobile Phase B over 30 minutes. This can be optimized to a shallower gradient once the approximate elution time of this compound is known.
-
Protocol 2: Preparative HPLC Scale-Up for Purification
This protocol outlines how to scale up the optimized analytical method for preparative purification.
-
Method Optimization (Analytical Scale):
-
Using the analytical protocol, optimize the gradient to achieve the best possible separation between this compound and its impurities. Aim for a resolution (Rs) value of >1.5. A shallower gradient is key for preparative success.
-
-
Scale-Up Calculation:
-
The flow rate and sample load can be scaled based on the column cross-sectional area.
-
New Flow Rate = Old Flow Rate x (New Column Diameter / Old Column Diameter)²
-
New Sample Load ≈ Old Sample Load x (New Column Diameter / Old Column Diameter)²
-
-
-
Preparative System and Column:
-
System: A preparative HPLC system with a high-pressure gradient pump and a fraction collector.
-
Column: A preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 150 mm, 5 µm particle size).
-
-
Sample Preparation:
-
Dissolve the crude this compound in the minimum amount of a suitable solvent (e.g., DMSO, or a mixture of Mobile Phase A and B). Ensure the sample is fully dissolved to avoid column clogging.
-
-
Chromatographic Conditions:
-
Flow Rate: Scaled up from the analytical method (e.g., for a 21.2 mm ID column, the flow rate would be approximately 21 mL/min).
-
Gradient: Use the same optimized gradient profile (in terms of %B vs. time) as the analytical method. The gradient duration remains the same.
-
Detection: UV at 220 nm.
-
Fraction Collection: Collect fractions across the peak corresponding to this compound.
-
-
Post-Purification:
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a powder.
-
Data Presentation
Table 1: Representative HPLC Column Specifications
| Parameter | Analytical Scale | Preparative Scale |
| Inner Diameter (ID) | 4.6 mm | 21.2 mm |
| Length | 150 mm | 150 mm |
| Particle Size | 3.5 - 5 µm | 5 - 10 µm |
| Stationary Phase | C18 | C18 |
| Pore Size | 120 Å or 300 Å | 120 Å or 300 Å |
Table 2: Example Gradient Optimization for this compound
| Method | Gradient (%B in min) | Flow Rate (mL/min) | Observation |
| Scouting Run | 5-95% over 30 min | 1.0 | This compound elutes at ~15 min (40% B). Broad peak. |
| Optimization 1 | 30-50% over 20 min | 1.0 | Improved resolution, but peak is still broad. |
| Optimization 2 | 35-45% over 20 min | 1.0 | Good separation from major impurities. Peak is sharper. |
| Final Method | 35-45% over 20 min | 0.8 | Excellent resolution and sharp peak shape. |
Visualizations
General HPLC Purification Workflow
This diagram illustrates the overall process from crude sample to purified product.
Caption: Workflow for HPLC purification of this compound.
References
Technical Support Center: Mitigating Off-Target Effects of Padanamide A in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Padanamide A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a highly modified linear tetrapeptide.[1] While its precise mechanism of action in mammalian cells is not fully elucidated, studies in Saccharomyces cerevisiae suggest that it may inhibit the biosynthesis of cysteine and methionine.[1] In mammalian cells, Padanamide B, a related compound, has shown cytotoxicity against Jurkat T lymphocyte cells.[1] It is crucial to consider that the observed cellular effects of this compound may not solely be due to its on-target activity but could also arise from interactions with unintended cellular targets.
Q2: What are off-target effects and why are they a concern with compounds like this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. These interactions can lead to a variety of issues in cell-based assays, including:
-
Misleading experimental results: Attributing a phenotype to the on-target effect when it is actually caused by an off-target interaction.
-
Cellular toxicity: Unintended interactions can disrupt essential cellular processes, leading to cell death that is independent of the intended target.
-
Confounding structure-activity relationship (SAR) studies: Off-target effects can obscure the true relationship between the chemical structure of a compound and its biological activity.
For natural products like this compound, which can have complex structures, the potential for off-target interactions is a significant consideration.
Q3: I am observing significant cytotoxicity with this compound at concentrations where I expect on-target activity. How can I determine if this is an on-target or off-target effect?
Distinguishing between on-target and off-target cytotoxicity is a critical step. Here are several strategies you can employ:
-
Use a structurally distinct inhibitor: If another compound with a different chemical scaffold is known to inhibit the same target, test it in your assay. If it produces the same phenotype, it is more likely an on-target effect.
-
Perform a dose-response analysis: A clear and potent dose-response curve that aligns with the biochemical potency (e.g., IC50) of this compound against its purified target suggests an on-target effect. A significant discrepancy between cellular and biochemical potency may indicate off-target effects.
-
Conduct a rescue experiment: If possible, overexpress the intended target in your cells. If the cytotoxicity is rescued, it strongly supports an on-target mechanism. Conversely, if a drug-resistant mutant of the target is available, its expression should confer resistance to the compound.
-
Utilize a target-knockout or knockdown cell line: If the cytotoxic effect persists in cells lacking the intended target (e.g., via CRISPR/Cas9 knockout or siRNA knockdown), it is definitively an off-target effect.
Troubleshooting Guides
Issue 1: High background cytotoxicity or lack of a clear dose-response.
-
Possible Cause: The observed cytotoxicity may be due to non-specific, off-target effects, or issues with compound solubility and stability.
-
Troubleshooting Steps:
| Step | Description | Expected Outcome |
| 1. Assess Compound Purity and Integrity | Verify the purity of your this compound sample using techniques like HPLC-MS. Ensure proper storage to prevent degradation. | Purity should be >95%. No significant degradation products should be observed. |
| 2. Evaluate Compound Solubility | Determine the solubility of this compound in your cell culture medium. Precipitated compound can cause artifacts. | The final concentration used in the assay should be well below the solubility limit. |
| 3. Lower the Concentration Range | Test a wider and lower range of concentrations to identify a potential therapeutic window where on-target effects can be observed without overwhelming cytotoxicity. | A sigmoidal dose-response curve with a clear plateau may become apparent at lower concentrations. |
| 4. Use a Less Sensitive Cell Line | If possible, test this compound in a cell line that is less sensitive to general cytotoxic insults to potentially unmask the on-target phenotype. | Reduced background cytotoxicity, allowing for a clearer observation of the specific on-target effect. |
Issue 2: Phenotype is inconsistent with the known function of the target.
-
Possible Cause: The observed phenotype is likely mediated by one or more off-target interactions.
-
Troubleshooting Steps:
| Step | Description | Expected Outcome |
| 1. Target Engagement Assay | Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in the cellular environment at the concentrations used. | A thermal shift upon this compound binding will confirm target engagement. |
| 2. Off-Target Profiling | If resources permit, screen this compound against a panel of common off-target proteins (e.g., kinases, GPCRs, proteases). | Identification of potential off-target binders that could explain the observed phenotype. |
| 3. Pathway Analysis | Analyze the unexpected phenotype using pathway analysis tools to generate hypotheses about which off-target pathways might be involved. | Identification of signaling pathways that can be further investigated with specific inhibitors or reporters. |
| 4. Literature Search for Structurally Similar Compounds | Investigate if compounds with similar chemical motifs to this compound are known to have specific off-target effects. | Provides clues to potential off-target liabilities of this compound. |
Experimental Protocols
Cell Viability Assay (Resazurin-based)
This protocol measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the seeding medium and add the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the background fluorescence of medium-only wells.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound and controls for the desired time.
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
Materials:
-
Cells of interest
-
This compound
-
PBS with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR cycler or heating blocks
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
-
-
Procedure:
-
Treat intact cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells. Resuspend in PBS with inhibitors.
-
Divide the cell suspension into aliquots for different temperature points.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities and plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
References
Optimizing Cell Viability Assays with Padanamide A: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing cell viability assays using Padanamide A. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly modified linear tetrapeptide.[1] Studies suggest that this compound's cytotoxic effects may be linked to the inhibition of cysteine and methionine biosynthesis, or that these amino acids are involved in the cellular response to the peptide.[1]
Q2: Which cell viability assay is most suitable for use with this compound?
The choice of assay depends on your specific research question and cell type.
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These assays measure metabolic activity, which can be an indicator of cell viability.[2][3][4] Given this compound's potential impact on amino acid biosynthesis, it is crucial to validate that the observed effects are due to cell death and not just a reduction in metabolic rate.
-
ATP Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which correlate with the number of viable cells. This can be a robust method as it directly assesses the energy status of the cells.
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays identify cells with compromised membrane integrity, a hallmark of late-stage apoptosis or necrosis. They provide a direct measure of cell death.
-
Real-Time Viability Assays: These novel assays allow for the continuous monitoring of cell viability over extended periods.
Q3: What is a typical IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line and assay conditions. For instance, in Jurkat T lymphocyte cells, this compound was found to have an IC50 of approximately 60 μg/mL. It is essential to determine the IC50 empirically for your specific cell line.
Q4: Can I use this compound in combination with other drugs?
Yes, combination studies can be performed. However, it is important to first establish a baseline dose-response curve for this compound alone in your chosen cell line. When combining drugs, consider potential synergistic, additive, or antagonistic effects and design your experiments accordingly.
Troubleshooting Guide
This guide addresses common issues encountered when performing cell viability assays with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Contamination | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Regularly check cell cultures for contamination. |
| Low signal or no response to this compound | - Incorrect drug concentration- Insufficient incubation time- Cell line is resistant to this compound- Inactive this compound | - Perform a dose-response experiment with a wide range of concentrations.- Optimize the incubation time (e.g., 24, 48, 72 hours).- Test a different, sensitive cell line as a positive control.- Verify the purity and activity of your this compound stock. |
| Unexpected increase in viability at high concentrations (Hormesis) | - Compound precipitation at high concentrations- Off-target effects- Assay interference | - Check for precipitate in the wells under a microscope.- Consider alternative mechanisms of action at high concentrations.- Run a compound-only control (no cells) to check for assay interference. |
| Discrepancy between different viability assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).- this compound may affect a specific metabolic pathway without causing cell death. | - Use at least two different viability assays based on different principles to confirm results.- For example, complement a metabolic assay (MTT) with a cytotoxicity assay (LDH release) or a direct cell count (Trypan Blue). |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound and its analogue, Padanamide B.
| Compound | Cell Line | Assay | IC50 Value |
| This compound | Jurkat T lymphocyte | Not specified | ~ 60 μg/mL |
| Padanamide B | Jurkat T lymphocyte | Not specified | 20 μg/mL |
Experimental Protocols
General Protocol for MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Padanamides A and B, Highly Modified Linear Tetrapeptides Produced in Culture by a Streptomyces sp. Isolated from a Marine Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting contamination in Streptomyces cultures for Padanamide A production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Streptomyces cultures for the production of Padanamide A.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in Streptomyces cultures?
A1: Contamination in Streptomyces cultures can originate from various sources. The most frequent culprits include airborne spores of fungi and other bacteria, contaminated work surfaces, non-sterile media and reagents, and improper aseptic techniques during handling.[1][2] It is crucial to maintain a sterile work environment, properly sterilize all equipment and media, and adhere to strict aseptic protocols to minimize the risk of contamination.[1][3]
Q2: How can I visually identify contamination in my Streptomyces cultures?
A2: Visual identification is the first step in detecting contamination. On agar plates, look for colonies that differ from the typical appearance of Streptomyces, which are often small, opaque, compact, and may have a chalky or leathery texture.[4] Contaminants like fungi often appear as fuzzy, filamentous colonies, while other bacteria may form slimy or wet-looking colonies. In liquid cultures, contamination can be indicated by rapid turbidity, a change in media color (often due to a pH shift), or the formation of clumps or films.
Q3: Can contamination affect the production of this compound?
A3: While specific data on this compound is limited, contamination generally has a significant negative impact on the production of secondary metabolites in Streptomyces. Contaminating microorganisms compete for essential nutrients, alter the pH of the culture medium, and may produce substances that inhibit the growth of Streptomyces or the biosynthesis of secondary metabolites. Therefore, maintaining a pure culture is critical for consistent and optimal this compound yields.
Q4: What are the first steps I should take if I suspect contamination?
A4: If you suspect contamination, the first step is to isolate the suspected culture to prevent cross-contamination to other experiments. You should then examine the culture under a microscope to identify the type of contaminant (e.g., bacteria, fungi, yeast). Based on the identification, you can decide on the appropriate course of action, which may include discarding the culture, or if the culture is invaluable, attempting to rescue it through selective antibiotic treatment or re-streaking for single colonies.
Troubleshooting Guides
Issue 1: Persistent Bacterial Contamination
Symptoms:
-
Rapidly appearing, often circular and shiny colonies on agar plates.
-
Increased turbidity and a milky white appearance in liquid cultures within 24-72 hours.
-
A drop in the pH of the culture medium.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inadequate Sterilization of Media | Verify autoclave parameters (time, temperature, pressure). A typical cycle is 121°C for at least 15-20 minutes. For larger volumes, increase the sterilization time. Validate your autoclave's performance using biological indicators like Geobacillus stearothermophilus spores. |
| Improper Aseptic Technique | Work in a laminar flow hood or near a Bunsen burner to create an upward air current. Minimize the time that plates and flasks are open. Flame sterilize all tools before and after use. Wipe down all surfaces and containers with 70% ethanol before starting. |
| Contaminated Inoculum | Streak the stock culture on a fresh agar plate to obtain single, well-isolated colonies. Pick a single colony to start a new culture. |
| Contaminated Reagents | Filter-sterilize heat-sensitive solutions. Test new batches of media and reagents for sterility by incubating a small sample before use. |
Issue 2: Fungal Contamination
Symptoms:
-
White, green, or black fuzzy colonies appearing on agar plates.
-
Filamentous growth (mycelia) visible in liquid cultures, sometimes forming a mat on the surface.
-
A musty odor from the culture.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Airborne Spores | Keep laboratory doors and windows closed to minimize air currents. Work in a clean and sanitized environment. Consider using an air purifier in the lab. |
| Contaminated Equipment | Thoroughly clean and sterilize all glassware and equipment. Ensure the incubator is regularly cleaned and disinfected. |
| Ineffective Antifungal Agents | If using antifungal agents in the media, ensure they are used at the correct concentration and are not expired. Common antifungals include cycloheximide and nystatin. Note that some fungi may be resistant. |
| Improper Storage of Plates | Store prepared agar plates in a clean, dry environment, preferably in sealed bags, to prevent contamination before use. |
Experimental Protocols
Protocol 1: Gram Staining for Bacterial Contaminant Identification
This protocol helps to differentiate between Gram-positive and Gram-negative bacteria, a crucial first step in identifying a bacterial contaminant.
Materials:
-
Microscope slides
-
Inoculating loop
-
Bunsen burner
-
Crystal violet stain
-
Gram's iodine solution
-
Decolorizer (e.g., 95% ethanol)
-
Safranin stain
-
Distilled water
-
Microscope with oil immersion objective
Methodology:
-
Prepare a smear of the contaminant colony on a clean microscope slide with a drop of sterile water.
-
Heat-fix the smear by passing it through the flame of a Bunsen burner three times.
-
Flood the smear with crystal violet and let it stand for 1 minute.
-
Gently rinse with distilled water.
-
Flood the smear with Gram's iodine and let it stand for 1 minute.
-
Rinse with distilled water.
-
Decolorize with 95% ethanol for 10-30 seconds, or until the runoff is clear.
-
Immediately rinse with distilled water.
-
Counterstain with safranin for 1 minute.
-
Rinse with distilled water and blot dry.
-
Observe under a microscope using the oil immersion lens. Gram-positive bacteria will appear purple, while Gram-negative bacteria will appear pink or red.
Protocol 2: Isolation of Pure Streptomyces Culture from a Contaminated Plate
This protocol aims to rescue a valuable Streptomyces strain from a contaminated agar plate.
Materials:
-
Contaminated Streptomyces plate
-
Sterile inoculating loop or needle
-
Fresh agar plates (e.g., ISP2 or Oatmeal agar)
-
Bunsen burner or sterile workspace
Methodology:
-
Under aseptic conditions, identify a Streptomyces colony that is as far as possible from any visible contamination.
-
Using a sterile inoculating loop, carefully pick a small portion of the edge of the selected Streptomyces colony, avoiding contact with the contaminant.
-
Streak the collected portion onto a fresh agar plate using the quadrant streak method to obtain single colonies.
-
Incubate the plate at the optimal temperature for Streptomyces growth (typically 28-30°C).
-
After incubation, inspect the new plate for pure Streptomyces colonies. If contamination persists, repeat the isolation procedure.
-
Once a pure culture is obtained, it can be used to inoculate liquid media for this compound production.
Data Presentation
Table 1: Common Autoclave Sterilization Cycles
| Temperature | Pressure | Minimum Time | Typical Use |
| 121°C (250°F) | 15 psi | 15 minutes | Liquids, glassware, media |
| 134°C (273°F) | 30 psi | 3 minutes | Medical instruments, waste |
Note: Sterilization times may need to be increased for larger volumes or densely packed loads to ensure complete penetration of steam.
Table 2: Antibiotic Susceptibility of Streptomyces Isolates
This table presents a summary of antibiotic susceptibility for a large number of Streptomyces isolates, which can be a reference for selecting appropriate antibiotics for contamination control.
| Antibiotic | Percentage of Susceptible Isolates |
| Amikacin | 100% |
| Linezolid | 100% |
| Imipenem | 92.9% |
| Minocycline | 94.7% |
| Moxifloxacin | 96.0% |
| Ciprofloxacin | 76.1% |
| Trimethoprim-sulfamethoxazole | 50.9% (by disk diffusion) |
Data adapted from a study on clinical Streptomyces isolates and may not be representative of all environmental strains. It is recommended to perform antibiotic susceptibility testing for your specific strain and contaminant.
Visualizations
References
- 1. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Potential antimicrobial properties of streptomyces isolated from Sammuk Mountain soil, Chonburi Province, Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Padanamide B Demonstrates Superior Cytotoxic Activity Over Padanamide A Against T-Cell Leukemia
Padanamide B, a modified linear tetrapeptide, has shown significantly higher cytotoxic activity against Jurkat T lymphocyte cells compared to its structural analog, Padanamide A. Experimental data reveals that Padanamide B is approximately three times more potent in inhibiting the proliferation of this human T-cell leukemia line.
Padanamide B exhibited an IC50 value of 20 µg/mL, while this compound showed an IC50 value of approximately 60 µg/mL in an in vitro cytotoxicity assay.[1] This notable difference in potency highlights the structural nuances that influence the biological activity of these natural products. Both compounds were isolated from a marine sediment-derived Streptomyces sp.[1]
Quantitative Cytotoxic Activity
The cytotoxic effects of this compound and Padanamide B were evaluated against the Jurkat T lymphocyte cell line (ATCC TIB-152). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | Jurkat T lymphocyte | ~60[1] |
| Padanamide B | Jurkat T lymphocyte | 20[1] |
Experimental Protocols
Cell Viability Assay:
The cytotoxic activity of this compound and Padanamide B against Jurkat T lymphocyte cells was likely determined using a standard in vitro cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay. The following is a generalized protocol for such an experiment with suspension cells like Jurkat.
Materials:
-
Jurkat T lymphocyte cells (ATCC TIB-152)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and Padanamide B dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Jurkat cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well in a final volume of 100 µL of complete culture medium.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and Padanamide B. A vehicle control (medium with the solvent used to dissolve the compounds) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Following the incubation period, 10-20 µL of MTT reagent is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The resulting formazan crystals are solubilized by adding 100-150 µL of a solubilization buffer to each well.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action
The precise mechanism underlying the cytotoxic activity of this compound and Padanamide B in human cancer cells has not been fully elucidated. However, a chemical genomics analysis using Saccharomyces cerevisiae (yeast) deletion mutants suggested that this compound may inhibit cysteine and methionine biosynthesis, or that these amino acids are involved in the yeast's response to the peptide.[1] Interestingly, Padanamide B did not show the same connection to sulfur amino acid biosynthesis at the tested concentrations.
It is important to note that the mechanism observed in yeast may not directly translate to the cytotoxic effects seen in human Jurkat cells. The significant difference in potency between the two compounds suggests that subtle structural variations likely play a critical role in their interaction with molecular targets within mammalian cells, potentially leading to the induction of apoptosis or other forms of cell death. Further research is required to identify the specific cellular pathways affected by these tetrapeptides in cancer cells.
Experimental Workflow and Potential Signaling Pathway
To visualize the general workflow of a cytotoxicity assay and a hypothetical signaling pathway that could be involved, the following diagrams are provided.
References
Unambiguous Confirmation of the Padanamide A Structure: A Comparative Analysis of Spectroscopic and Synthetic Data
For researchers, scientists, and drug development professionals, the definitive structural confirmation of a novel natural product is a critical step in its journey towards potential therapeutic applications. This guide provides a detailed comparison of the originally proposed structure of Padanamide A, a modified linear tetrapeptide, with the synthetically confirmed structure, presenting the key experimental data that solidified its absolute configuration.
The structure of this compound was first elucidated in 2011 by Williams, Andersen, and their teams through extensive spectroscopic analysis of the natural product isolated from a marine-derived Streptomyces sp.[1]. Subsequently, in 2013, the research groups of Chen, Xu, and Ye reported the first total synthesis of this compound, which unambiguously confirmed the initially proposed structure[2][3]. This guide will delve into the experimental data from both the initial structure elucidation and the confirmatory total synthesis.
Spectroscopic Data Comparison
The primary method for the initial structure elucidation of this compound was Nuclear Magnetic Resonance (NMR) spectroscopy. The comparison of ¹H and ¹³C NMR data between the natural product and the synthetically derived compound was the ultimate validation of its structure. The data presented in the following table is extracted from the supporting information of the respective publications.
| Position | Natural this compound ¹³C δ (ppm) | Synthetic this compound ¹³C δ (ppm) | Natural this compound ¹H δ (ppm, J in Hz) | Synthetic this compound ¹H δ (ppm, J in Hz) |
| Maa-1 | 168.4 | Data not available in abstract | - | - |
| Maa-2 | 79.1 | Data not available in abstract | 3.93 (s) | Data not available in abstract |
| Maa-OCH₃ | 58.0 | Data not available in abstract | 3.30 (s) | Data not available in abstract |
| Hleu-1 | 172.3 | Data not available in abstract | - | - |
| Hleu-2 | 53.6 | Data not available in abstract | 4.45 (d, 9.0) | Data not available in abstract |
| Hleu-3 | 71.2 | Data not available in abstract | 3.80 (dd, 9.0, 2.5) | Data not available in abstract |
| Hleu-4 | 32.4 | Data not available in abstract | 1.85 (m) | Data not available in abstract |
| Hleu-5 | 19.3 | Data not available in abstract | 0.89 (d, 6.5) | Data not available in abstract |
| Hleu-6 | 18.2 | Data not available in abstract | 0.84 (d, 6.5) | Data not available in abstract |
| Pip-1 | 170.4 | Data not available in abstract | - | - |
| Pip-2 | 55.1 | Data not available in abstract | 4.89 (br s) | Data not available in abstract |
| Pip-3 | 45.9 | Data not available in abstract | 3.25 (m), 2.95 (m) | Data not available in abstract |
| Pip-4 | 24.3 | Data not available in abstract | 1.80 (m), 1.65 (m) | Data not available in abstract |
| Pip-5 | 20.9 | Data not available in abstract | 1.95 (m), 1.50 (m) | Data not available in abstract |
| Ahmpp-1 | 174.1 | Data not available in abstract | - | - |
| Ahmpp-2 | 55.8 | Data not available in abstract | 4.60 (dd, 9.5, 2.0) | Data not available in abstract |
| Ahmpp-3 | 74.9 | Data not available in abstract | 4.05 (dd, 8.0, 2.0) | Data not available in abstract |
| Ahmpp-4 | 35.1 | Data not available in abstract | 2.10 (m) | Data not available in abstract |
| Ahmpp-5 | 39.5 | Data not available in abstract | 2.85 (dd, 13.5, 6.0), 2.70 (dd, 13.5, 8.5) | Data not available in abstract |
| Ahmpp-6 | 138.2 | Data not available in abstract | - | - |
| Ahmpp-7/11 | 128.5 | Data not available in abstract | 7.18 (m) | Data not available in abstract |
| Ahmpp-8/10 | 128.8 | Data not available in abstract | 7.25 (m) | Data not available in abstract |
| Ahmpp-9 | 125.9 | Data not available in abstract | 7.15 (m) | Data not available in abstract |
| Ahmpp-CH₃ | 11.2 | Data not available in abstract | 0.95 (d, 7.0) | Data not available in abstract |
| Aopc-2 | 174.5 | Data not available in abstract | - | - |
| Aopc-3 | 49.8 | Data not available in abstract | 4.25 (m) | Data not available in abstract |
| Aopc-4 | 24.1 | Data not available in abstract | 2.30 (m), 2.00 (m) | Data not available in abstract |
| Aopc-5 | 39.1 | Data not available in abstract | 3.55 (m), 3.40 (m) | Data not available in abstract |
| Aopc-6 | 152.7 | Data not available in abstract | - | - |
| Note: Detailed NMR data for the synthetic this compound was stated to be consistent with the natural product but was not explicitly tabulated in the main text or readily available supporting information abstracts from the search results. The data for natural this compound is from the supporting information of the structure elucidation paper.[1] |
Experimental Protocols
Isolation and Structure Elucidation of Natural this compound
The producing microorganism, a Streptomyces sp. (RJA2928), was isolated from a marine sediment collected in Papua New Guinea.
-
Fermentation and Extraction: The bacterium was cultured on a solid agar marine medium. The culture was then extracted with ethyl acetate (EtOAc), and the solvent was evaporated to yield a crude extract.
-
Chromatographic Purification: The crude extract was subjected to a series of chromatographic steps, including Sephadex LH-20 column chromatography, silica gel chromatography, and reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Spectroscopic Analysis: The structure of the purified this compound was determined using a combination of 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) spectroscopy, as well as high-resolution mass spectrometry (HRMS) to establish the molecular formula.
-
Stereochemical Analysis: The absolute configurations of the amino acid residues were determined by acid hydrolysis of this compound, followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and comparison of the retention times of the derivatives with authentic standards using HPLC.
Total Synthesis of this compound
The total synthesis of this compound was achieved through a convergent strategy, involving the synthesis of key fragments followed by their coupling. The following is a simplified overview of the synthetic approach.
-
Synthesis of the Ahmpp-Aopc fragment: The C-terminal dipeptide fragment consisting of 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp) and 3-amino-2-oxopyrrolidine-1-carboxamide (Aopc) was synthesized.
-
Synthesis of the Maa-Hleu-Pip fragment: The N-terminal tripeptide fragment composed of 2-methoxyacetic acid (Maa), 3-hydroxyleucine (Hleu), and piperazic acid (Pip) was prepared.
-
Fragment Coupling and Deprotection: The two fragments were coupled using standard peptide coupling reagents.
-
Final Deprotection: The protecting groups were removed to yield the final product, synthetic this compound.
-
Spectroscopic Confirmation: The structure of the synthetic this compound was confirmed by comparing its ¹H NMR, ¹³C NMR, and mass spectrometry data with that of the natural product, which were found to be identical.
Confirmatory Workflows and Signaling Pathway Analysis
Beyond the structural confirmation, studies were conducted to understand the biological activity of this compound. A chemical genomics approach was employed to identify its potential mode of action.
Chemical Genomics Workflow for Mode of Action Analysis
A chemical genomics screen was performed using a library of Saccharomyces cerevisiae deletion mutants. This method helps to identify genes and pathways that are sensitive to the compound, thus providing clues about its biological target.
The results of this analysis revealed that yeast mutants deficient in genes related to cysteine and methionine biosynthesis were particularly sensitive to this compound, suggesting that the compound may target this pathway.[1]
Total Synthesis Workflow
The total synthesis provided the ultimate proof of the structure of this compound. The following diagram illustrates the key steps in the convergent synthetic route.
Conclusion
The congruence of the spectroscopic data from the natural and synthetic samples, as detailed in the respective publications, provides unequivocal evidence for the structure of this compound. The initial structure elucidation, based on meticulous spectroscopic analysis, was robustly confirmed by the successful total synthesis. This foundational work has paved the way for further investigation into the biological activity and therapeutic potential of this compound, particularly its apparent role in targeting amino acid biosynthesis pathways. The detailed experimental protocols and workflows presented in this guide offer a comprehensive overview for researchers interested in the chemistry and biology of this intriguing natural product.
References
- 1. Padanamides A and B, Highly Modified Linear Tetrapeptides Produced in Culture by a Streptomyces sp. Isolated from a Marine Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of padanamides A and B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Validating the Biological Target of Padanamide A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for validating the biological target of Padanamide A, a modified linear tetrapeptide with cytotoxic properties. Evidence from chemical genomics studies in Saccharomyces cerevisiae suggests that this compound inhibits the cysteine and methionine biosynthesis pathway. This guide will compare the target validation approach used for this compound with that of other known inhibitors of this pathway, providing experimental data and detailed protocols to aid researchers in designing and interpreting target validation studies.
Executive Summary
Target validation for this compound has primarily relied on a forward chemical genetics approach. A phenotype-based screen in yeast identified a fitness defect in the presence of the compound, and subsequent genetic analysis pointed to the cysteine biosynthesis pathway, specifically implicating a functional link to the CYS4 gene product, cystathionine β-synthase. This contrasts with the reverse genetics/target-based approach typically used for other inhibitors of this pathway, where compounds are directly tested against purified enzymes. This guide explores the nuances, advantages, and data outputs of these differing strategies.
Comparative Analysis of Inhibitors and Validation Strategies
The following table summarizes the quantitative data available for this compound and alternative inhibitors targeting the cysteine biosynthesis pathway. It is important to note the different nature of the available data: this compound's activity is so far characterized by cellular cytotoxicity, while the alternatives have been characterized by direct enzymatic inhibition.
| Compound/Method | Primary Target/Pathway | Validation Approach | Organism/System | Key Quantitative Data | Reference |
| This compound | Cysteine/Methionine Biosynthesis | Forward Chemical Genomics | Saccharomyces cerevisiae | Fitness defect in CYS4 deletion mutant | |
| Cytotoxicity | Cellular Assay | Jurkat T-lymphocyte cells | IC50 ≈ 60 µg/mL | [1] | |
| Aminooxyacetic acid (AOAA) | Cystathionine β-synthase (CBS) | Enzyme Inhibition Assay | Human (recombinant) | IC50 = 8.5 ± 0.7 µM | |
| Cystathionine γ-lyase (CSE) | Enzyme Inhibition Assay | Human (recombinant) | IC50 = 1.1 ± 0.1 µM | ||
| DL-Propargylglycine (PAG) | Cystathionine γ-lyase (CSE) | Enzyme Inhibition Assay | Human (recombinant) | IC50 = 40 ± 8 µM | |
| β-cyano-L-Alanine (BCA) | Cystathionine γ-lyase (CSE) | Enzyme Inhibition Assay | Human (recombinant) | IC50 = 14 ± 0.2 µM | |
| Cystathionine γ-lyase (CSE) | Enzyme Inhibition Assay | Rat liver preparations | IC50 = 6.5 µM |
Signaling Pathway and Experimental Workflows
Cysteine Biosynthesis Pathway in Saccharomyces cerevisiae
The diagram below illustrates the key enzymatic steps in the cysteine biosynthesis pathway in yeast, highlighting the putative target of this compound and the targets of the comparative inhibitors.
Target Validation Workflow Comparison
The following diagram contrasts the "phenotype-first" approach used for this compound with the "target-first" approach used for the other inhibitors.
Experimental Protocols
Chemical Genomics Profiling in Saccharomyces cerevisiae (for this compound)
This protocol is adapted from the methodology used for the initial target pathway identification of this compound.
Objective: To identify gene deletions that confer hypersensitivity to a compound, thereby revealing its mechanism of action.
Materials:
-
Saccharomyces cerevisiae deletion mutant collection (e.g., MATa deletion library).
-
Yeast extract-peptone-dextrose (YPD) medium.
-
G418 antibiotic for selection.
-
This compound.
-
96-well microplates.
-
High-throughput robotic pinning tool.
-
Image analysis software.
Procedure:
-
Determine Inhibitory Concentration: Perform a dose-response curve of this compound on wild-type yeast to determine a sub-lethal concentration that causes a slight growth inhibition (e.g., IC20).
-
Library Preparation: Array the yeast deletion mutant library from frozen stocks into 96-well plates containing liquid YPD medium with G418. Grow overnight at 30°C.
-
Plating: Using a robotic pinning tool, transfer the yeast cultures onto large agar plates containing either YPD medium with a vehicle control or YPD medium with the sub-lethal concentration of this compound.
-
Incubation: Incubate the plates at 30°C for 24-48 hours, until colonies are clearly visible.
-
Data Acquisition: Scan the plates to acquire high-resolution images.
-
Data Analysis: Use image analysis software to measure the colony size for each mutant on both the control and drug-containing plates.
-
Hit Identification: Identify mutants that show a significant reduction in colony size on the this compound plates compared to the control plates. These are the hypersensitive mutants.
-
Pathway Analysis: Analyze the list of hypersensitive genes for enrichment of specific biological pathways or protein complexes using bioinformatics tools. For this compound, this analysis revealed a significant overlap with the CYS4 deletion mutant's genetic interaction profile.
Cystathionine β-Synthase (CBS) Enzyme Inhibition Assay (for AOAA)
This protocol is a representative method for determining the inhibitory activity of compounds against purified CBS.
Objective: To quantify the inhibitory potency (IC50) of a compound against CBS.
Materials:
-
Purified recombinant human CBS.
-
L-serine.
-
L-homocysteine.
-
Pyridoxal-5'-phosphate (PLP) cofactor.
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4).
-
Aminooxyacetic acid (AOAA) or other test compounds.
-
Coupled enzyme system for detection of cystathionine or a direct detection method for H2S production (a side reaction of CBS). A common method involves measuring the production of H2S using a fluorescent probe.
-
96-well microplate reader.
Procedure:
-
Enzyme Preparation: Prepare a solution of purified CBS in assay buffer containing PLP.
-
Inhibitor Preparation: Prepare serial dilutions of AOAA in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the CBS solution with the different concentrations of AOAA and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Add the substrates, L-serine and L-homocysteine, to initiate the enzymatic reaction.
-
Detection: Measure the rate of product formation (cystathionine or H2S) over time using a microplate reader.
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cystathionine γ-Lyase (CSE) Enzyme Inhibition Assay (for PAG and BCA)
This protocol is a representative method for determining the inhibitory activity of compounds against purified CSE.
Objective: To quantify the inhibitory potency (IC50) of a compound against CSE.
Materials:
-
Purified recombinant human CSE.
-
L-cystathionine or L-cysteine (as substrate for H2S production).
-
Pyridoxal-5'-phosphate (PLP) cofactor.
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
DL-propargylglycine (PAG), β-cyano-L-alanine (BCA), or other test compounds.
-
Detection reagent for α-ketobutyrate or H2S. A common method is the methylene blue assay for H2S.
-
96-well microplate reader.
Procedure:
-
Enzyme and Inhibitor Preparation: Similar to the CBS assay, prepare solutions of CSE and serial dilutions of the inhibitors (PAG or BCA).
-
Reaction Mixture: In a 96-well plate, combine the CSE solution with the different concentrations of the inhibitor and incubate for a pre-determined time at 37°C.
-
Initiate Reaction: Add the substrate (e.g., L-cystathionine) to start the reaction.
-
Detection: After a set time, stop the reaction and measure the amount of product formed. For the methylene blue assay, this involves a series of colorimetric reactions.
-
Data Analysis: Plot the product formation against the inhibitor concentration and fit the data to determine the IC50 value.
Conclusion
The validation of this compound's biological target is an ongoing process initiated by a powerful, unbiased chemical genomics screen. This "phenotype-first" approach has successfully implicated the cysteine biosynthesis pathway as a key cellular process affected by this natural product. To further validate CYS4 as the direct molecular target, future studies should focus on expressing and purifying the CYS4 enzyme and determining the IC50 of this compound in a direct enzyme inhibition assay, similar to the "target-first" approaches used for compounds like AOAA, PAG, and BCA. This would provide a more direct comparison and strengthen the evidence for its mechanism of action. The detailed protocols and comparative data presented in this guide offer a framework for researchers to design and execute such validation studies, ultimately contributing to a more complete understanding of this compound's therapeutic potential.
References
Limited Cross-Validation Data Available for Padanamide A's Anticancer Activity
Currently, there is a significant lack of published research detailing the cross-validation of Padanamide A's activity across a variety of cancer cell lines. While the compound has been identified and shows some cytotoxic potential, comprehensive studies to establish a broad anticancer profile are not yet available in the public domain. The information that is accessible is preliminary and focuses on a very limited scope.
Cytotoxic Activity in Jurkat T Lymphocyte Cells
The primary available data on the cytotoxic effects of this compound comes from a study on marine-derived Streptomyces sp. This research indicated that this compound is approximately three times less active than its counterpart, Padanamide B. Padanamide B was found to have an IC50 value of 20 µg/mL in Jurkat T lymphocyte cells.[1] Based on this comparative data, the estimated IC50 value for this compound in Jurkat cells is approximately 60 µg/mL.
Table 1: Reported IC50 Value for this compound
| Cell Line | Compound | IC50 (µg/mL) |
| Jurkat (T lymphocyte) | This compound | ~60 (estimated) |
| Jurkat (T lymphocyte) | Padanamide B | 20 |
Putative Mechanism of Action
The initial investigation into the biological activity of this compound suggested a potential mechanism of action involving the inhibition of sulfur amino acid biosynthesis.[1] A chemical genomics analysis using Saccharomyces cerevisiae deletion mutants indicated that this compound might inhibit cysteine and methionine biosynthesis, or that these amino acids are involved in the yeast's response to the peptide.[1] However, this proposed mechanism has not been validated in human cancer cell lines.
Experimental Protocols
Due to the limited data, a detailed experimental protocol for the cross-validation of this compound's activity in different cell lines cannot be provided from existing literature. However, a general methodology for such a study would typically involve the following steps:
1. Cell Culture and Maintenance:
-
A panel of cancer cell lines representing different tumor types would be selected.
-
Cells would be cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics.
-
Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (e.g., MTT or resazurin assay):
-
Cells would be seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
This compound would be dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations.
-
The cells would be treated with the different concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
A viability reagent (MTT or resazurin) would be added to each well, and after incubation, the absorbance or fluorescence would be measured using a plate reader.
-
The IC50 value, the concentration of the drug that inhibits 50% of cell growth, would be calculated from the dose-response curves.
3. Apoptosis and Cell Cycle Analysis (Flow Cytometry):
-
To investigate the mechanism of cell death, treated cells would be stained with markers for apoptosis (e.g., Annexin V and propidium iodide) and analyzed by flow cytometry.
-
For cell cycle analysis, cells would be fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualizations
Experimental Workflow for Assessing this compound Activity
Caption: A generalized workflow for the cross-validation of this compound's cytotoxic activity in different cancer cell lines.
Putative Signaling Pathway of this compound
Caption: A hypothetical signaling pathway for this compound based on preliminary findings suggesting inhibition of sulfur amino acid biosynthesis. This pathway requires experimental validation in cancer cells.
References
Padanamide A: A Comparative Analysis of its Experimental Anti-cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical validation and comparative analysis of the experimental data available for Padanamide A, a modified linear tetrapeptide with potential anti-cancer properties. Its performance is compared with an alternative compound, cycloleucine, which also targets amino acid metabolism. This document is intended to be a resource for researchers in oncology and drug discovery, providing a concise summary of experimental findings and methodologies.
Comparative Efficacy of this compound and an Alternative
The primary mechanism of action for this compound is suggested to be the inhibition of cysteine and methionine biosynthesis.[1] This metabolic pathway is a recognized target in cancer therapy, as many cancer cell lines exhibit a heightened dependency on these amino acids. To provide a comparative context, we are including data for cycloleucine, an inhibitor of methionine adenosyltransferase II (MAT II), an enzyme crucial for methionine metabolism. It is important to note that the following data represents an indirect comparison, as these compounds have not been tested in a head-to-head study.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | Jurkat (T lymphocyte) | Cytotoxicity | ~60 µg/mL | [1] |
| Cycloleucine | Jurkat (T lymphocyte) | Cytotoxicity (LDH assay) | 20-80 mM (effective concentration range) | [2] |
| Padanamide B | Jurkat (T lymphocyte) | Cytotoxicity | ~20 µg/mL | [1] |
Note: The IC50 for this compound is approximately three-fold higher than its structural analog, Padanamide B, indicating lower potency in this specific assay.[1] The effective concentration for cycloleucine is provided as a range, as a specific IC50 value was not detailed in the referenced study.
Experimental Protocols
Cytotoxicity Assay for this compound in Jurkat Cells (Inferred Protocol)
This protocol is a generalized procedure based on standard cytotoxicity assays for suspension cell lines like Jurkat cells.
-
Cell Culture: Jurkat T lymphocyte cells (ATCC TIB-152) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells per well.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT assay or a lactate dehydrogenase (LDH) release assay.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Chemical Genomics Screen in Saccharomyces cerevisiae
A chemical genomics analysis was performed using a drug-hypersensitive strain of S. cerevisiae. A modified barcode sequencing assay was used to generate a chemical genomic profile of deletion mutants with altered abundance in the presence of this compound. The profile of this compound showed a significant overlap with the genetic interaction profile of the CYS4 deletion mutant, with the correlation being largely driven by the genes AAH1 and MET32. CYS4 encodes for cystathionine beta-synthase, the first committed step in cysteine biosynthesis, and MET32 is a transcription factor that regulates methionine biosynthetic genes.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the proposed mechanism of action and the experimental approach, the following diagrams have been generated.
Caption: Proposed inhibition of sulfur amino acid biosynthesis by this compound.
Caption: A generalized workflow for determining the cytotoxicity of this compound.
References
Unveiling the Metabolic Maze: A Comparative Analysis of Padanamide A and Classical Metabolic Inhibitors
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the efficacy of Padanamide A, a novel natural product, with established metabolic inhibitors. This document delves into quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways to offer a clear and objective evaluation.
Introduction
Metabolic pathways are fundamental to cellular function, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of inhibitors that target these pathways is a cornerstone of modern drug discovery. This compound, a modified linear tetrapeptide isolated from a marine Streptomyces species, has been identified as an inhibitor of cysteine and methionine biosynthesis through chemical genomics analysis in Saccharomyces cerevisiae.[1][2] This guide compares the cytotoxic efficacy of this compound with two well-characterized metabolic inhibitors that also impinge on amino acid metabolism: Propargylglycine and Ethionine.
Comparative Efficacy: A Quantitative Overview
To facilitate a direct comparison of the cytotoxic potential of this compound and the selected metabolic inhibitors, their 50% inhibitory concentrations (IC50) have been collated and standardized to micromolar (µM) units. It is important to note that the presented data originates from studies using different cell lines and experimental conditions, which should be taken into consideration when interpreting the results.
| Compound | Target Pathway | Cell Line | IC50 (µg/mL) | Molar Mass ( g/mol ) | IC50 (µM) | Reference |
| This compound | Cysteine & Methionine Biosynthesis | Jurkat (Human T lymphocyte) | ~60 | 661.75 | ~90.7 | [3] |
| Ethionine | Methionine Antagonist | 143B (Human Osteosarcoma) | 240 | 163.24 | ~1470 | [4] |
| Propargylglycine | Cystathionine γ-lyase | Toxoplasma gondii (enzyme assay) | N/A | 113.11 | 20 ± 4 | [2] |
Note: The IC50 for Propargylglycine is against the purified enzyme from Toxoplasma gondii and not a mammalian cell line, indicating its direct enzymatic inhibition potency.
Mechanism of Action: A Deeper Dive
The inhibitory mechanisms of this compound, Propargylglycine, and Ethionine, while all impacting amino acid metabolism, are distinct.
This compound: A chemical genomics screen in Saccharomyces cerevisiae revealed that yeast deletion mutants in the cysteine and methionine biosynthesis pathways were hypersensitive to this compound. This strongly suggests that this compound's cytotoxic effect stems from its ability to disrupt the synthesis of these crucial sulfur-containing amino acids.
Propargylglycine (PPG): This compound is a well-established irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway which is responsible for the majority of cysteine biosynthesis in mammals. By inactivating CSE, PPG effectively blocks the production of cysteine.
Ethionine: As a structural analog of methionine, ethionine acts as a methionine antagonist. It is recognized by methionyl-tRNA synthetase and can be incorporated into proteins in place of methionine, leading to the synthesis of non-functional proteins. Furthermore, ethionine can be converted to S-adenosylethionine, which can disrupt cellular methylation processes that are vital for numerous cellular functions.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Inhibition of Cysteine and Methionine Biosynthesis.
Caption: General Workflow for Cytotoxicity Assay.
Caption: Chemical Genomics Workflow in Yeast.
Experimental Protocols
Jurkat Cell Cytotoxicity Assay
This protocol is a generalized procedure for determining the cytotoxic effects of compounds on the Jurkat human T lymphocyte cell line.
Materials:
-
Jurkat cells (e.g., clone E6-1 from ATCC)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin)
-
96-well cell culture plates
-
Test compounds (this compound, known inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Cell viability reagent (e.g., Alamar Blue, MTT, or a lactate dehydrogenase (LDH) release assay kit)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Culture: Maintain Jurkat cells in suspension culture in RPMI 1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the assay.
-
Cell Seeding: Count the cells and adjust the density to the desired concentration (e.g., 1 x 10^5 cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent used for the compounds) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Measurement:
-
Alamar Blue Assay: Add 20 µL of Alamar Blue reagent to each well and incubate for an additional 4-6 hours. Measure fluorescence with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.
Chemical Genomics in Saccharomyces cerevisiae
This protocol provides a general outline for identifying the mode of action of a bioactive compound using the yeast deletion mutant library.
Materials:
-
Saccharomyces cerevisiae deletion mutant library (e.g., MATa or MATα collection)
-
Yeast growth medium (e.g., YPD or synthetic defined medium)
-
96-well or 384-well plates
-
Test compound (this compound)
-
Plate reader or high-resolution scanner
Procedure:
-
Library Preparation: Array the yeast deletion mutant strains in 96- or 384-well plates containing appropriate growth medium.
-
Dose-Response Curve: Determine the sub-lethal concentration of the test compound on wild-type yeast. This is the concentration that causes a partial, but not complete, inhibition of growth.
-
Screening: Add the sub-lethal concentration of the test compound to the plates containing the deletion mutant library. Also, prepare control plates with the vehicle solvent.
-
Growth Monitoring: Incubate the plates at an appropriate temperature (e.g., 30°C) and monitor the growth of each mutant strain over time by measuring the optical density (OD) at 600 nm using a plate reader or by imaging the plates.
-
Data Analysis: For each mutant, calculate a sensitivity score by comparing its growth in the presence of the compound to its growth in the control condition. Identify mutants that show significantly increased sensitivity (hypersensitive) to the compound.
-
Pathway Analysis: The genes that are deleted in the hypersensitive mutants are likely to be involved in the cellular process targeted by the compound. Use bioinformatics tools (e.g., Gene Ontology enrichment analysis) to identify the biological pathways that are over-represented among the sensitive mutants.
Conclusion
References
- 1. Mechanism of action of Cycloserine_Chemicalbook [chemicalbook.com]
- 2. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 3. Padanamides A and B, Highly Modified Linear Tetrapeptides Produced in Culture by a Streptomyces sp. Isolated from a Marine Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethionine - Wikipedia [en.wikipedia.org]
A Comparative Guide to LC-MS/MS Method Validation for Padanamide A Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Padanamide A, a cyclic peptide with therapeutic potential, against alternative analytical techniques. The information presented is based on established methodologies for similar cyclic peptides and international bioanalytical method validation guidelines.
Introduction to this compound Quantification
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, efficacy and safety assessments, and overall drug development. Due to their unique structure, cyclic peptides like this compound can present analytical challenges.[1] LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity.[2] However, other techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Enzyme-Linked Immunosorbent Assay (ELISA), and Quantitative Nuclear Magnetic Resonance (qNMR) can also be considered. This guide offers a comparative overview of these methods.
Table 1: Comparison of a Representative LC-MS/MS Method for this compound with Alternative Quantification Methods
| Parameter | LC-MS/MS | HPLC-UV | ELISA | qNMR |
| Principle | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. | Separation by chromatography, detection by UV absorbance of the peptide bond or aromatic residues.[3] | Immunoassay based on specific antibody-antigen recognition.[4] | Quantification based on the signal intensity of specific nuclei in a magnetic field, relative to a certified internal standard.[5] |
| Selectivity | Very High (based on parent and fragment ion masses). | Moderate to Low (risk of interference from co-eluting compounds). | High (dependent on antibody specificity). | High (based on unique NMR signals). |
| Sensitivity (LLOQ) | Very High (typically low pg/mL to low ng/mL). | Low (typically high ng/mL to µg/mL). | High (can reach pg/mL, but depends on the antibody). | Low (requires higher concentrations, typically µg/mL to mg/mL). |
| Dynamic Range | Wide (typically 3-4 orders of magnitude). | Narrow to Moderate. | Narrow. | Moderate. |
| Matrix Effect | Potential for ion suppression or enhancement, requires careful evaluation. | Less susceptible than MS, but matrix components can still interfere. | Can be affected by non-specific binding and matrix components. | Can be affected by matrix components altering signal shape and relaxation. |
| Throughput | High (with modern UHPLC systems). | Moderate. | High (plate-based format). | Low. |
| Development Time | Moderate to High. | Low to Moderate. | High (requires antibody development). | Moderate. |
| Cost per Sample | High. | Low. | Moderate. | High. |
Experimental Protocols
Representative LC-MS/MS Method for this compound Quantification
This protocol is a representative example based on validated methods for similar cyclic peptides.
1. Sample Preparation (Protein Precipitation & LLE)
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar cyclic peptide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction with 500 µL of methyl tert-butyl ether.
-
Vortex for 2 minutes and centrifuge at 5,000 x g for 5 minutes.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
3. Method Validation Parameters
The method would be validated according to FDA and EMA guidelines, assessing linearity, accuracy, precision, selectivity, limit of quantification (LOQ), recovery, matrix effect, and stability.
Alternative Method Protocols
1. HPLC-UV Method
-
Sample Preparation: Similar to LC-MS/MS, but may require a more rigorous clean-up to minimize interfering substances.
-
LC System: Standard HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Similar to LC-MS/MS.
-
Detection: UV detector set at 214 nm (for the peptide bond) or a higher wavelength if this compound has aromatic residues.
-
Quantification: Based on a calibration curve generated from the peak area of this compound standards.
2. ELISA Method
-
Principle: A competitive or sandwich ELISA format would be developed. This requires the generation of specific monoclonal or polyclonal antibodies against this compound.
-
Procedure (Competitive ELISA):
-
Microplate wells are coated with a known amount of this compound.
-
Samples containing unknown amounts of this compound are added along with a fixed amount of a specific antibody.
-
The sample this compound competes with the coated this compound for antibody binding.
-
After washing, a secondary enzyme-labeled antibody is added, followed by a substrate to produce a colorimetric signal.
-
The signal is inversely proportional to the amount of this compound in the sample.
-
3. qNMR Method
-
Sample Preparation: Requires extensive purification of the analyte from the biological matrix.
-
Procedure:
-
A known amount of a certified internal standard is added to the purified this compound sample.
-
The sample is dissolved in a suitable deuterated solvent.
-
A 1D proton NMR spectrum is acquired.
-
The concentration of this compound is determined by comparing the integral of a specific, well-resolved this compound proton signal to the integral of a known proton signal from the internal standard.
-
Table 2: Representative Validation Performance of the LC-MS/MS Method for this compound
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Representative Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |
| Intra-day Accuracy (% bias) | ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Inter-day Accuracy (% bias) | ±15% (±20% at LLOQ) | -7.8% to 6.3% |
| Intra-day Precision (% CV) | ≤15% (≤20% at LLOQ) | < 10% |
| Inter-day Precision (% CV) | ≤15% (≤20% at LLOQ) | < 12% |
| Recovery | Consistent, precise, and reproducible | 85-95% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | < 10% |
| Stability (Freeze-thaw, Bench-top, Long-term) | % change within ±15% | Meets acceptance criteria |
Visualizing the Workflow
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Characterization of Cyclic Peptide Ligands to Target Proteins and Chemical Epitopes Using ELISA and Fluorescence Polarization Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Validating Screening Results for Padanamide A Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the bioactivity of Padanamide A, a modified tetrapeptide with potential therapeutic applications. By comparing its performance with an alternative compound, S-allyl cysteine, and providing detailed experimental protocols, this document serves as a resource for researchers investigating novel inhibitors of amino acid biosynthesis and their downstream cellular effects.
Introduction to this compound
This compound is a highly modified linear tetrapeptide produced by a marine Streptomyces species. Initial screening through chemical genomics in Saccharomyces cerevisiae has suggested that this compound's primary bioactivity lies in the inhibition of cysteine and methionine biosynthesis.[1] This mode of action points to its potential as a novel therapeutic agent, particularly in contexts where targeting amino acid metabolism is beneficial. A related compound, Padanamide B, has demonstrated cytotoxicity against Jurkat T lymphocyte cells, with an IC50 of 20 µg/mL, while this compound was roughly three times less active in the same assay.[1]
This guide outlines methodologies to validate these initial findings through robust screening protocols and compares the bioactivity of this compound with S-allyl cysteine (SAC), a well-characterized organosulfur compound derived from garlic that also impacts cellular processes related to amino acid metabolism and oxidative stress.
Comparative Bioactivity Data
The following table summarizes the known bioactivities of this compound and S-allyl cysteine, providing a basis for comparative analysis. It is important to note that direct comparative studies using standardized assays are limited, and the data presented here is compiled from separate investigations.
| Parameter | This compound | S-allyl cysteine (SAC) | Reference |
| Primary Mechanism | Inhibition of cysteine and methionine biosynthesis | Induction of oxidative damage, downregulation of Nrf2 and NF-κB | [1][2] |
| Cell Line | Saccharomyces cerevisiae (primary screen) | HCC827, NCI-H1975 (lung cancer) | [1] |
| Reported IC50 | ~60 µg/mL (in Jurkat cells, for Padanamide B) | Not explicitly reported in the same format; cytotoxic effects observed at 10-20 mM concentrations. | |
| Downstream Effects | Growth inhibition in yeast mutants deficient in sulfur amino acid biosynthesis | Decreased cell viability, increased apoptosis, increased oxidative damage to lipids. |
Experimental Protocols
To validate and compare the bioactivity of this compound and S-allyl cysteine, the following experimental protocols are recommended.
This protocol is adapted from established methods for identifying inhibitors of protein synthesis and can be tailored to specifically screen for inhibitors of amino acid biosynthesis.
Objective: To perform a high-throughput screen to identify and validate compounds that inhibit cell growth in a manner dependent on amino acid availability.
Materials:
-
Saccharomyces cerevisiae strains (wild-type and mutants deficient in cysteine/methionine biosynthesis)
-
Yeast extract peptone dextrose (YPD) medium
-
Synthetic defined (SD) medium with and without cysteine and methionine
-
384-well microplates
-
Compound libraries (including this compound and S-allyl cysteine)
-
Plate reader capable of measuring optical density (OD) at 600 nm
Procedure:
-
Yeast Culture Preparation: Inoculate wild-type and mutant yeast strains in YPD medium and grow overnight at 30°C with shaking.
-
Assay Plate Preparation: Dilute the overnight cultures in fresh SD medium (with and without cysteine/methionine) to an OD600 of 0.05. Dispense 50 µL of the diluted yeast cultures into 384-well plates.
-
Compound Addition: Add 1 µL of test compounds (this compound, S-allyl cysteine, and controls) at various concentrations to the assay plates. Include a solvent control (e.g., DMSO).
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Data Acquisition: Measure the OD600 of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition of growth for each compound relative to the solvent control. Compare the inhibition between wild-type and mutant strains and between the different media conditions to identify compounds that specifically inhibit growth in the absence of cysteine and methionine.
This protocol is designed to assess the cytotoxic effects of this compound and S-allyl cysteine on the Jurkat T lymphocyte cell line.
Objective: To determine and compare the cytotoxic potential of this compound and S-allyl cysteine on Jurkat cells.
Materials:
-
Jurkat cells (ATCC TIB-152)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
This compound and S-allyl cysteine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen viability reagent.
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound and S-allyl cysteine in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general workflow for its bioactivity screening and validation.
Caption: GCN2 signaling pathway activated by this compound-induced amino acid starvation.
Caption: Workflow for validating this compound bioactivity.
Discussion and Future Directions
The validation of this compound's bioactivity requires a multi-faceted approach, beginning with targeted high-throughput screening and progressing to cell-based cytotoxicity assays. The comparison with S-allyl cysteine, a compound with a partially overlapping but distinct mechanism of action, provides a valuable benchmark for assessing the unique therapeutic potential of this compound.
Initial findings suggest that this compound's inhibition of cysteine and methionine biosynthesis triggers a cellular stress response mediated by the GCN2 signaling pathway. This pathway is a key regulator of cellular homeostasis in response to amino acid starvation and its activation can lead to either cell survival through adaptation or cell death via apoptosis, depending on the cellular context and the severity of the stress.
Future research should focus on direct, head-to-head comparative studies of this compound and other inhibitors of amino acid biosynthesis using the validated protocols outlined in this guide. Furthermore, a deeper investigation into the downstream signaling events following GCN2 activation will be crucial for elucidating the precise mechanism of action of this compound and for identifying potential biomarkers for its efficacy. The development of more specific assays to directly measure the inhibition of enzymes in the cysteine and methionine biosynthesis pathways will also be instrumental in characterizing the potency and selectivity of this compound.
References
- 1. The nutrient-sensing GCN2 signaling pathway is essential for circadian clock function by regulating histone acetylation under amino acid starvation | eLife [elifesciences.org]
- 2. S-allylcysteine induces cytotoxic effects in two human lung cancer cell lines via induction of oxidative damage, downregulation of Nrf2 and NF-κB, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Padanamide A: Essential Safety and Disposal Procedures
Disclaimer: A specific Safety Data Sheet (SDS) for Padanamide A is not publicly available. The following procedures are based on general best practices for handling potentially hazardous, biologically active compounds. Padanamide B, a closely related molecule, has demonstrated cytotoxicity.[1][2] Therefore, this compound should be handled with caution by trained personnel in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Summary of Chemical Data
This table summarizes the known quantitative data for this compound. Researchers should note that much of this data is predicted and should be used as a guideline.
| Property | Value & Units | Notes |
| Molecular Formula | C₂₉H₄₄N₆O₈ | - |
| Density | 1.34 ± 0.1 g/cm³ | Predicted |
| pKa | 13.24 ± 0.46 | Predicted |
| Solubility | Soluble | In DMF, DMSO, Ethanol, Methanol[3] |
| Storage Temperature | -20 °C | [3] |
Procedural Guidance: Proper Disposal of this compound
Due to its potential biological activity, this compound and any contaminated materials must be disposed of as hazardous chemical waste. Adherence to these steps is critical to ensure personnel safety and environmental protection.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Handling: All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood or other appropriate containment device.
-
PPE: At a minimum, the following PPE must be worn:
-
Standard laboratory coat.
-
Chemical safety goggles.
-
Two pairs of nitrile gloves.
-
Step 2: Decontamination
-
Surfaces: All work surfaces (e.g., fume hood sash, countertops) must be decontaminated after handling. Use a suitable decontamination solution, such as a 1:10 dilution of bleach, followed by a wipe-down with 70% ethanol to remove residue.
-
Equipment: Any equipment that comes into direct contact with this compound must be thoroughly decontaminated.
Step 3: Waste Segregation and Collection
-
Solid Waste: All disposable items contaminated with this compound, including gloves, pipette tips, weigh paper, and absorbent pads, must be collected in a designated, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a component.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and shatter-proof hazardous waste container. Do not mix with other waste streams. The container must be clearly labeled.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
Step 4: Final Disposal
-
Regulatory Compliance: Pesticide wastes are considered acutely hazardous. Improper disposal is a violation of Federal Law.[4] All generated waste must be managed and disposed of according to local, state, and federal regulations.
-
Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers. Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound, from handling to final disposal.
References
- 1. Padanamides A and B, Highly Modified Linear Tetrapeptides Produced in Culture by a Streptomyces sp. Isolated from a Marine Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Padanamides A and B, highly modified linear tetrapeptides produced in culture by a Streptomyces sp. isolated from a marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1314881-80-5 [amp.chemicalbook.com]
- 4. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
